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  • Product: Dimethyl (r)-malate o-triflate
  • CAS: 171049-36-8

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Foundational

dimethyl (r)-malate o-triflate chemical and physical properties

An In-Depth Technical Guide to Dimethyl (R)-malate O-triflate: Properties, Synthesis, and Applications Introduction: Unveiling a Potent Chiral Intermediate Dimethyl (R)-malate O-triflate, systematically named dimethyl (R...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dimethyl (R)-malate O-triflate: Properties, Synthesis, and Applications

Introduction: Unveiling a Potent Chiral Intermediate

Dimethyl (R)-malate O-triflate, systematically named dimethyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)butanedioate, is a specialized chiral electrophile. While direct literature on this specific molecule is sparse, its structure—combining a chiral malate core with a trifluoromethanesulfonate (triflate) leaving group—suggests significant potential as a versatile intermediate in asymmetric synthesis. The triflate group is one of the most potent leaving groups in organic chemistry, rendering the carbon to which it is attached highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of its predicted properties, a robust protocol for its synthesis, and its anticipated reactivity profile, drawing from established principles of organic chemistry and data from analogous structures. This document is intended for researchers and professionals in organic synthesis and drug development who require a deep understanding of advanced chiral building blocks.

Section 1: Core Chemical and Physical Properties

The properties of dimethyl (R)-malate O-triflate are predicated on its molecular structure. The presence of the highly polar triflate group and two ester functionalities will dictate its solubility and stability. Due to the high reactivity of secondary alkyl triflates, this compound is expected to be sensitive to moisture and thermally labile.[1]

Table 1: Predicted Chemical and Physical Properties

PropertyPredicted Value / DescriptionRationale / Reference
IUPAC Name Dimethyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)butanedioateStandard nomenclature rules
Molecular Formula C₇H₉F₃O₇SDerived from structure
Molecular Weight 294.20 g/mol Calculated from formula
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidAnalogy with similar small organic triflates
Solubility Soluble in aprotic organic solvents (DCM, THF, Diethyl Ether); Insoluble in waterPolarity of the molecule
Stability Moisture-sensitive; hydrolyzes to dimethyl (R)-malate and triflic acid. Thermally unstable; secondary alkyl triflates can undergo elimination at temperatures as low as -30 °C.[1]High reactivity of the triflate leaving group.[2]
Storage Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (≤ -20°C) in a tightly sealed container. All handling should use anhydrous solvents and glassware.[3]Prevents hydrolysis and thermal decomposition.[2]

Section 2: Synthesis of Dimethyl (R)-malate O-triflate

The conversion of a secondary alcohol to a triflate is a standard and reliable transformation in organic synthesis. The most common method employs trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, to neutralize the triflic acid byproduct.[4]

Experimental Protocol: Synthesis via Triflation

Objective: To convert the secondary hydroxyl group of dimethyl (R)-(+)-malate into a triflate leaving group.

Materials:

  • Dimethyl (R)-(+)-malate (1.0 eq)[5]

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)

  • Anhydrous pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Argon), dissolve dimethyl (R)-(+)-malate in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add anhydrous pyridine to the stirred solution.

  • Add trifluoromethanesulfonic anhydride dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -15 °C. A dangerously exothermic reaction can occur with hindered alcohols if the addition is too rapid.[4]

  • Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.

  • Upon completion, quench the reaction by the slow addition of cold saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent in vacuo at low temperature (< 30 °C) to yield the crude product.

Purification Note: Due to its instability, purification via silica gel chromatography can be challenging and may lead to decomposition.[1] If necessary, a rapid filtration through a short plug of deactivated silica gel using a non-polar eluent system under cold conditions is recommended. The crude product is often used immediately in the subsequent step.

G cluster_setup Reaction Setup cluster_reagent Reagent Addition cluster_workup Workup & Isolation Malate Dimethyl (R)-malate in Anhydrous DCM Pyridine Anhydrous Pyridine Tf2O Triflic Anhydride (Tf₂O) Pyridine->Tf2O Add dropwise at -20 °C Quench Quench with NaHCO₃ Tf2O->Quench Stir 1-2h Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Product Crude Dimethyl (R)-malate O-triflate Dry->Product

Figure 1: Synthesis workflow for dimethyl (R)-malate O-triflate.

Section 3: Reactivity and Applications in Asymmetric Synthesis

The synthetic value of dimethyl (R)-malate O-triflate lies in the exceptional leaving group ability of the triflate anion (TfO⁻). The C-O bond is highly polarized, making the chiral secondary carbon a potent electrophilic site for nucleophilic substitution (Sₙ2) reactions.

Core Reactivity: The Sₙ2 Reaction

Primary and secondary alkyl triflates are highly reactive towards a vast array of nucleophiles in Sₙ2 reactions.[2] The reaction proceeds with a complete inversion of stereochemistry at the electrophilic carbon center, a cornerstone of stereocontrolled synthesis. This transformation allows for the precise installation of various functional groups with the opposite (S) configuration.

Key Features of Reactivity:

  • High Reactivity: Triflates are approximately 10⁴ to 10⁶ times more reactive than the corresponding tosylates or alkyl halides, allowing reactions to proceed under mild conditions.[6]

  • Stereochemical Inversion: The Sₙ2 mechanism dictates that the incoming nucleophile attacks from the side opposite to the leaving group, resulting in a predictable Walden inversion of the stereocenter.[7][8]

  • Versatility: A wide range of soft and hard nucleophiles can be employed, including azides, cyanides, amines, thiols, carboxylates, and organometallics (e.g., cuprates).

SN2_Reaction Reactant Dimethyl (R)-malate O-triflate (R)-Configuration TS [Transition State] Reactant->TS Nucleophile Nu⁻ Nucleophile->Reactant:f0 Product Dimethyl (S)-substituted product (S)-Configuration TS->Product LeavingGroup TfO⁻

Figure 2: Sₙ2 reaction leading to inversion of stereochemistry.
Applications in Drug Development and Chiral Synthesis

As a bifunctional chiral building block, dimethyl (R)-malate O-triflate is an ideal precursor for complex molecules.

  • Synthesis of Chiral Amines, Ethers, and Thioethers: Reaction with nitrogen, oxygen, or sulfur nucleophiles provides direct access to enantiomerically pure substituted succinates, which are common motifs in pharmaceuticals.

  • Fragment-Based Drug Discovery: It can serve as a chiral electrophilic fragment for covalent modification of biological targets or for building larger, more complex lead compounds.

  • Asymmetric Catalysis: Chiral molecules derived from this intermediate can be explored as ligands in asymmetric catalysis.[9][10]

Section 4: Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. The following tables outline the expected key signals.

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~5.0 - 5.5ddJ ≈ 4-8 Hz-CH(OTf)-
~3.8s--OCH₃
~3.7s--OCH₃
~3.0ddJ ≈ 17 Hz, J ≈ 4-8 Hz-CH₂-
¹³C NMR ~170s-C=O
~168s-C=O
~118qJ(C-F) ≈ 320 Hz-CF₃
~80d--CH(OTf)-
~53q--OCH₃
~52q--OCH₃
~35t--CH₂-
¹⁹F NMR ~ -74 to -76s--SO₂CF₃

Rationale: The ¹H chemical shift of the proton alpha to the triflate group is expected to be significantly downfield due to the strong electron-withdrawing nature of the group. The ¹³C chemical shift of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The ¹⁹F NMR chemical shift for triflates typically appears in the region of -74 to -76 ppm relative to CFCl₃.[11]

Table 3: Predicted IR and Mass Spectrometry Data

TechniqueKey SignalAssignment
IR (Infrared) ~1740 cm⁻¹ (strong)C=O stretch (ester)
~1420, 1210 cm⁻¹ (strong)S=O stretch (sulfonate)
~1140 cm⁻¹ (strong)C-F stretch
MS (ESI+) m/z 295.0[M+H]⁺
m/z 317.0[M+Na]⁺
m/z 163.0[M - OTf]⁺

Section 5: Safety, Handling, and Storage

Alkyl triflates are highly reactive and must be handled with extreme caution. They are potent alkylating agents with potential toxicity.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).

  • Handling: Use only flame-dried glassware under an inert atmosphere. Solutions should be transferred via syringe or cannula. Avoid all contact with skin and eyes and prevent inhalation of vapors.

  • Incompatibilities: Highly reactive with water, alcohols, and other nucleophilic substances. Avoid strong acids, bases, and oxidizing agents.

  • Spill & Disposal: Neutralize small spills with a suitable agent like sodium carbonate before cleanup. Dispose of all waste in accordance with local, state, and federal regulations for reactive chemical waste.

Conclusion

Dimethyl (R)-malate O-triflate represents a powerful, albeit underutilized, chiral building block. Its high electrophilicity, combined with the predictable stereochemical outcome of its reactions, makes it an invaluable tool for the stereoselective synthesis of complex organic molecules. While its instability requires careful handling, the synthetic advantages it offers in accessing enantiomerically pure compounds position it as a key intermediate for advanced applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to confidently synthesize and employ this potent reagent in their work.

References

  • Beale, J. M. (2010). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.
  • Brouwer, A. M. (2011). Standards and processes for electronic publishing and information exchange. Journal of the American Society for Information Science and Technology, 62(9), 1856-1859.
  • Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85-126.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Kobayashi, S., & Sugiura, M. (2006). Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis. Accounts of chemical research, 39(12), 867-876.
  • Corey, E. J., & Helal, C. J. (1998). The logic of chemical synthesis: multistep synthesis of complex carbogenic molecules (Nobel lecture).
  • Howells, R. D., & McCown, J. D. (1977). Trifluoromethanesulfonic (triflic)
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Reactivity and Stability of Propyl Triflate.
  • Sigma-Aldrich. (n.d.). Dimethyl (R)-(+)
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethyl L-(-)
  • ResearchGate. (2025).
  • PubChem. (n.d.).
  • BenchChem. (n.d.).
  • Ye, L., Larda, S. T., Li, Y. F. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 62(1), 97-103.
  • Reddit. (2023, February 22).

Sources

Exploratory

Synthesis of Dimethyl (R)-malate O-triflate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral Building Blocks In the landscape of modern organic synthesis and drug development, the precise control of s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern organic synthesis and drug development, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other is a critical capability. Dimethyl (R)-malate O-triflate stands out as a valuable and versatile chiral building block. Its utility stems from the presence of a triflate group, an excellent leaving group, which facilitates a wide range of stereospecific nucleophilic substitution reactions. This guide provides an in-depth technical overview of the synthesis of dimethyl (R)-malate O-triflate, starting from the readily available and naturally occurring D-malic acid.

Conceptual Framework: A Two-Step Synthetic Strategy

The conversion of D-malic acid to dimethyl (R)-malate O-triflate is efficiently achieved through a two-step process. This strategy is predicated on fundamental principles of organic chemistry:

  • Esterification: The initial step involves the protection of both carboxylic acid functionalities of D-malic acid as their corresponding methyl esters. This is crucial to prevent unwanted side reactions during the subsequent triflation step.

  • Triflation: The secondary alcohol of the resulting dimethyl (R)-malate is then converted to a triflate ester. The trifluoromethanesulfonyl (triflate) group is a superior leaving group due to the high degree of charge delocalization in the resulting triflate anion, making the carbon to which it is attached highly susceptible to nucleophilic attack.

Synthesis_Workflow D_Malic_Acid D-Malic Acid Dimethyl_R_Malate Dimethyl (R)-malate D_Malic_Acid->Dimethyl_R_Malate Esterification (MeOH, SOCl₂) Target_Molecule Dimethyl (R)-malate O-triflate Dimethyl_R_Malate->Target_Molecule Triflation (Tf₂O, Pyridine)

Figure 1: Overall synthetic workflow from D-malic acid to the target triflate.

Part 1: Esterification of D-Malic Acid

The esterification of D-malic acid to dimethyl (R)-malate is a well-established transformation. Several methods exist, but for the sake of efficiency and high yield, the use of thionyl chloride (SOCl₂) in methanol (MeOH) is a preferred and robust method.[1]

Mechanistic Insights

The reaction proceeds via a Fischer esterification-type mechanism, accelerated by the in-situ generation of an acid catalyst. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then decomposes to generate sulfur dioxide and hydrogen chloride. The HCl protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.

Experimental Protocol: Synthesis of Dimethyl (R)-malate

This protocol is adapted from established literature procedures.[1]

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
(R)-Malic acid134.092.00 g14.9 mmol1.0
Methanol (MeOH)32.0420 mL-Solvent
Thionyl chloride (SOCl₂)118.972.40 mL32.8 mmol~2.2

Procedure:

  • To a stirred solution of (R)-malic acid in methanol at 0°C (ice bath), add thionyl chloride dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent.

  • The final product, dimethyl (R)-malate, is typically obtained as a light yellow oil.[1] The expected yield is generally high, often around 99%.[1]

Part 2: Triflation of Dimethyl (R)-malate

The conversion of the secondary alcohol in dimethyl (R)-malate to a triflate is the pivotal step in this synthesis. Trifluoromethanesulfonic anhydride (Tf₂O) is the reagent of choice for this transformation, typically in the presence of a non-nucleophilic base like pyridine to neutralize the triflic acid byproduct.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the alcohol oxygen on the highly electrophilic sulfur atom of triflic anhydride. Pyridine acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves to scavenge the triflic acid that is formed during the reaction.

Triflation_Mechanism cluster_0 Activation and Nucleophilic Attack Alcohol R-OH Tf2O Tf-O-Tf Alcohol->Tf2O Nucleophilic attack Intermediate R-O(H⁺)-Tf  +  ⁻OTf Tf2O->Intermediate Product R-OTf Intermediate->Product Deprotonation (Pyridine)

Figure 2: Simplified mechanism of the triflation reaction.

Experimental Protocol: Synthesis of Dimethyl (R)-malate O-triflate

This protocol is based on general procedures for the triflation of secondary alcohols.[2]

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Dimethyl (R)-malate162.141.00 g6.17 mmol1.0
Dichloromethane (DCM)84.9320 mL-Solvent
Pyridine79.100.75 mL9.25 mmol1.5
Triflic anhydride (Tf₂O)282.141.25 mL7.40 mmol1.2

Procedure:

  • Dissolve dimethyl (R)-malate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Add pyridine dropwise to the stirred solution.

  • Slowly add triflic anhydride to the reaction mixture. Maintain the temperature below -10°C during the addition.

  • Allow the reaction to stir at -20°C for 30 minutes, then warm to room temperature and stir for an additional 40 minutes.[2]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure. The crude product is often used in the next step without further purification. If necessary, purification can be achieved by flash chromatography on silica gel.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Dimethyl (R)-malate:

    • ¹H NMR (500 MHz, CDCl₃): δ 4.52 (q, J = 5.5 Hz, 1H), 3.82 (s, 3H), 3.72 (s, 3H), 2.95-2.74 (m, 2H).[1]

    • ¹³C NMR (126 MHz, CDCl₃): δ 173.9, 171.2, 67.4, 53.1, 52.2, 38.6.[1]

  • Dimethyl (R)-malate O-triflate:

    • ¹⁹F NMR: A characteristic singlet for the CF₃ group is expected.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be robust and reproducible. The following points contribute to the trustworthiness of the synthesis:

  • Use of well-established reactions: Both Fischer esterification and triflation are cornerstone reactions in organic synthesis with well-understood mechanisms and a high degree of reliability.

  • Monitoring of reaction progress: The use of TLC at each stage allows for real-time assessment of the reaction's completeness, ensuring that the reaction is not prematurely worked up or allowed to proceed to the point of side-product formation.

  • Purification methods: The inclusion of flash column chromatography ensures the isolation of the desired product in high purity, which is critical for its use in subsequent synthetic steps.

Conclusion

The synthesis of dimethyl (R)-malate O-triflate from D-malic acid is a straightforward and efficient process that provides access to a valuable chiral building block. The two-step sequence of esterification followed by triflation is a reliable method that can be readily implemented in a standard organic chemistry laboratory. The resulting triflate is a versatile intermediate that can be used in a variety of stereospecific transformations, making it a key tool for researchers and scientists in the field of drug development and asymmetric synthesis.

References

  • PrepChem. Synthesis of triflate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of Dimethyl (R)-malate O-triflate

Introduction Synthesis of Dimethyl (R)-malate O-triflate The most direct and efficient method for the synthesis of dimethyl (R)-malate O-triflate is the reaction of commercially available dimethyl (R)-malate with a poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthesis of Dimethyl (R)-malate O-triflate

The most direct and efficient method for the synthesis of dimethyl (R)-malate O-triflate is the reaction of commercially available dimethyl (R)-malate with a potent triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O). This reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

Experimental Protocol

A general and reliable procedure for the triflation of a secondary alcohol is as follows:

  • To a stirred solution of dimethyl (R)-malate (1.0 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a non-nucleophilic base such as pyridine or 2,6-lutidine (1.1 equivalents).

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the cooled solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

The choice of a non-nucleophilic base is critical to prevent the formation of unwanted byproducts. Pyridine is a common choice; however, for sensitive substrates, a more sterically hindered base like 2,6-lutidine may be preferable. The reaction is conducted at low temperatures to minimize potential side reactions and decomposition.

Predicted NMR Spectroscopic Data

The following NMR data are predicted based on the analysis of dimethyl malate and known chemical shift values for triflate esters. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR, and to an external standard for ¹⁹F NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum of dimethyl (R)-malate O-triflate is expected to show distinct signals for the methoxy and malate backbone protons. The triflate group is strongly electron-withdrawing, which will cause a significant downfield shift for the proton at the C2 position (Hα).

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Hα (CH-OTf)5.0 - 5.5ddJαβa ≈ 8-10, Jαβb ≈ 3-51H
Hβa, Hβb (CH₂)3.0 - 3.4m-2H
OCH₃ (ester 1)~3.8s-3H
OCH₃ (ester 4)~3.7s-3H
  • Rationale: The proton on the carbon bearing the triflate group (Hα) is expected to be the most deshielded proton in the aliphatic region due to the strong inductive effect of the -OTf group. The diastereotopic protons of the methylene group (Hβa and Hβb) will appear as a complex multiplet due to geminal and vicinal coupling. The two methoxy groups are in slightly different chemical environments and may be resolved as two distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the triflate group (C2) will experience a significant downfield shift. The carbon of the trifluoromethyl group will also be observable and will likely show a quartet due to coupling with the three fluorine atoms.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (if coupled to F)
C=O (ester 1)168 - 172-
C=O (ester 4)165 - 169-
C2 (CH-OTf)80 - 85-
C3 (CH₂)35 - 40-
OCH₃ (ester 1)~53-
OCH₃ (ester 4)~52-
CF₃118 - 122q (¹JCF ≈ 320 Hz)
  • Rationale: The chemical shift of C2 is predicted to be significantly higher than that of the corresponding alcohol in dimethyl malate due to the electron-withdrawing nature of the triflate. The carbonyl carbons will appear in the typical ester region. The CF₃ carbon signal will be a quartet due to the large one-bond carbon-fluorine coupling constant.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the triflate group. It is expected to show a single sharp resonance.

Fluorine Predicted Chemical Shift (δ, ppm)
CF₃-72 to -78
  • Rationale: The chemical shift of the trifluoromethyl group is highly characteristic and typically falls in this range, referenced to an external standard like CFCl₃.

Predicted Mass Spectrometry Data

Mass spectrometry of dimethyl (R)-malate O-triflate is expected to provide key information for its structural confirmation. Soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are recommended to observe the molecular ion or a protonated/adduct ion. Electron Ionization (EI) would likely lead to extensive fragmentation.

Expected Molecular Ion
Formula C₇H₉F₃O₇S
Exact Mass 294.0021
Molecular Weight 294.20
Predicted Fragmentation Pattern (ESI-MS/MS)

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule [M+H]⁺ (m/z 295.0099) is expected to undergo fragmentation via several pathways.

m/z Proposed Fragment Neutral Loss
163.0393[C₆H₇O₅]⁺CF₃SO₂H
145.0288[C₅H₅O₄]⁺CF₃SO₂H + H₂O
131.0495[C₅H₇O₃]⁺CF₃SO₂H + CH₃OH
103.0390[C₄H₇O₂]⁺CF₃SO₂H + CO + CH₃OH
59.0133[CH₃OCO]⁺C₄H₄F₃O₄S
  • Rationale: The most likely initial fragmentation will be the loss of the triflic acid molecule, as the triflate anion is an excellent leaving group. Subsequent fragmentations of the resulting carbocation would involve losses of water, methanol, and carbon monoxide, which are common fragmentation pathways for esters. The observation of the methoxycarbonyl cation (m/z 59) is also a characteristic fragmentation for methyl esters.

Experimental Workflow and Characterization Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of dimethyl (R)-malate O-triflate. This workflow ensures the unambiguous identification and purity assessment of the final product.

G cluster_synthesis Synthesis cluster_characterization Characterization start Dimethyl (R)-malate reagents Tf2O, Pyridine DCM, -78 °C start->reagents 1. workup Aqueous Workup reagents->workup 2. purification Column Chromatography workup->purification 3. product Dimethyl (R)-malate O-triflate purification->product 4. nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr 5. ms Mass Spectrometry (ESI-MS) product->ms 6. final_analysis Structure Confirmation & Purity Assessment nmr->final_analysis 7. ms->final_analysis 7.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the synthesis and characterization of dimethyl (R)-malate O-triflate. The outlined synthetic protocol is based on a well-established and reliable method for the triflation of secondary alcohols. The predicted NMR and mass spectrometry data offer a detailed roadmap for researchers to identify and confirm the structure of this valuable chiral building block. By understanding the expected spectroscopic signatures, scientists can confidently synthesize and utilize dimethyl (R)-malate O-triflate in their synthetic endeavors, accelerating the development of new chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Copper Triflate: An Efficient Catalyst for Direct Conversion of Secondary Alcohols into Azides. Retrieved from [Link]

  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.
  • Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

The Synthetic Cornerstone: A Technical Guide to Dimethyl (R)-Malate Triflate in Chiral Pool Synthesis

A Senior Application Scientist's Guide for Researchers, and Drug Development Professionals Abstract In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to construct stereochemically com...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to construct stereochemically complex molecules is paramount. Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, represents a powerful strategy in this endeavor. This technical guide provides an in-depth exploration of dimethyl (R)-malate triflate, a pivotal building block derived from the chiral pool. We will dissect the rationale behind its design, detail its synthesis, and illuminate its application as a potent electrophile for introducing stereocenters with high fidelity. This document serves as a practical resource for researchers aiming to leverage this versatile reagent in the synthesis of high-value compounds, from pharmaceuticals to advanced materials.

Introduction: The Logic of Chiral Pool Synthesis

The biological world is overwhelmingly chiral. The molecules of life—amino acids, sugars, terpenes—exist predominantly as single enantiomers. Chiral pool synthesis harnesses this natural bounty, using these optically pure compounds as inexpensive and accessible starting points for the synthesis of complex chiral targets. (R)-Malic acid, a C4-dicarboxylic acid found in fruits, is a prime example of such a precursor. Its inherent stereocenter provides a foundational element of asymmetry that can be elaborated upon through strategic chemical transformations. By converting (R)-malic acid into its dimethyl ester, dimethyl (R)-malate, we obtain a stable, easily handled intermediate. However, the hydroxyl group at the C2 position, while representing the core of its chirality, is a poor leaving group, limiting its direct utility in nucleophilic substitution reactions. This is where the strategic introduction of the triflate group becomes essential.

The Triflate Group: An Electron-Withdrawing Powerhouse

The trifluoromethanesulfonate, or triflate (-OTf), group is one of the most effective leaving groups in organic chemistry.[1] Its exceptional ability to depart during a nucleophilic substitution reaction stems from the profound stability of the resulting triflate anion (CF₃SO₃⁻). This stability is a consequence of two key electronic features:

  • Resonance Stabilization: The negative charge on the anion is delocalized across the three oxygen atoms, effectively spreading the charge and reducing its reactivity.[1]

  • Inductive Effect: The three fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing effect through the sulfur atom. This further stabilizes the negative charge on the anion.[1]

The parent acid, triflic acid (CF₃SO₃H), is a superacid, meaning it is a stronger acid than 100% sulfuric acid.[1] The extreme stability of its conjugate base is what makes the triflate group such an excellent leaving group, estimated to be over 10,000 times more reactive than tosylate in Sₙ2 reactions. This high reactivity ensures that nucleophilic substitution reactions proceed efficiently under mild conditions, often with complete inversion of stereochemistry at the reaction center—a critical feature for stereocontrolled synthesis.[2]

Synthesis of Dimethyl (R)-Malate Triflate

The conversion of the secondary alcohol in dimethyl (R)-malate to its corresponding triflate is a standard procedure in organic synthesis, typically achieved using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[3]

Experimental Protocol: Triflation of Dimethyl (R)-Malate

Objective: To prepare dimethyl (S)-2-((trifluoromethyl)sulfonyl)oxy)succinate from dimethyl (R)-2-hydroxysuccinate. Note the inversion of stereochemical descriptor from (R) to (S) due to Cahn-Ingold-Prelog priority rules upon introduction of the triflate group, not an inversion of configuration.

Materials:

  • Dimethyl (R)-malate

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or 2,6-Lutidine (anhydrous)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with dimethyl (R)-malate (1.0 eq). Anhydrous dichloromethane (DCM) is added to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Base Addition: Anhydrous pyridine or 2,6-lutidine (1.2-1.5 eq) is added dropwise to the stirred solution. The base scavenges the triflic acid generated during the reaction.

  • Triflic Anhydride Addition: Triflic anhydride (1.1-1.2 eq) is added dropwise via syringe to the cold solution. The reaction mixture may turn cloudy as the pyridinium triflate salt precipitates.

  • Reaction Monitoring: The reaction is stirred at low temperature (e.g., -78 °C to 0 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to yield the pure dimethyl (R)-malate triflate. Alkyl triflates can be unstable on silica gel, so rapid purification is recommended.[4]

Causality and In-Field Insights:
  • Why Anhydrous Conditions? Triflic anhydride is extremely reactive towards water. Any moisture present will consume the reagent and reduce the yield. Flame-drying glassware and using anhydrous solvents are critical for success.

  • Choice of Base: Pyridine is a common and effective base. However, for more sensitive substrates, a more hindered, non-nucleophilic base like 2,6-lutidine can be advantageous to prevent potential side reactions where the base itself acts as a nucleophile.

  • Temperature Control: The high reactivity of triflic anhydride necessitates low temperatures to maintain control over the reaction and minimize degradation of the product.

Visualization of the Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Dimethyl (R)-Malate in Anhydrous DCM B Cool to -78 °C A->B C Add Pyridine/Lutidine B->C D Add Triflic Anhydride (Tf₂O) C->D E Stir & Monitor by TLC D->E F Quench with NaHCO₃ E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Silica Gel Chromatography H->I J Dimethyl (R)-Malate Triflate I->J Pure Product

Caption: Workflow for the synthesis of dimethyl (R)-malate triflate.

Applications in Stereoselective Synthesis

The primary utility of dimethyl (R)-malate triflate lies in its role as a potent electrophile in Sₙ2 reactions. The triflate group is readily displaced by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond. Crucially, this reaction proceeds with a complete inversion of stereochemistry at the C2 center, a phenomenon known as the Walden inversion. This predictable stereochemical outcome is the cornerstone of its application in asymmetric synthesis.

Mechanism: The Sₙ2 Reaction and Walden Inversion

The Sₙ2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[2] This concerted mechanism forces the stereocenter to "invert" its configuration, much like an umbrella flipping inside out in the wind.

Caption: Generalized Sₙ2 reaction showing inversion of stereochemistry.

By reacting dimethyl (R)-malate triflate with various nucleophiles, a diverse array of chiral building blocks can be synthesized, each possessing the opposite (S) configuration at the C2 position.

Examples of Nucleophilic Displacement Reactions:

NucleophileReagent ExampleProduct Functional Group
AzideSodium Azide (NaN₃)Azide
HalideTetrabutylammonium BromideAlkyl Bromide
ThiolateSodium Thiophenoxide (NaSPh)Thioether
CyanideSodium Cyanide (NaCN)Nitrile
MalonateDiethyl Malonate + BaseSubstituted Malonic Ester
OrganocuprateLithium Dimethylcuprate (LiCuMe₂)Alkylated Product (Methyl)

This strategy has been employed in the total synthesis of numerous complex natural products and pharmaceutical agents where the stereochemistry at a specific carbon is critical for biological activity.

Data and Properties

CompoundFormulaMolar Mass ( g/mol )Appearance
Dimethyl (R)-malateC₆H₁₀O₅162.14Colorless liquid or solid
Dimethyl (R)-malate triflateC₇H₉F₃O₇S294.20Typically a colorless oil

Conclusion

Dimethyl (R)-malate triflate stands as a testament to the power and elegance of chiral pool synthesis. By leveraging the innate chirality of (R)-malic acid and activating its hydroxyl group with the exceptionally potent triflate leaving group, chemists gain access to a reliable and versatile electrophile. Its utility in Sₙ2 reactions allows for the predictable and high-fidelity introduction of a new stereocenter with inverted configuration. For researchers in drug discovery and complex molecule synthesis, a thorough understanding of the preparation and application of this building block is not merely academic—it is a practical tool for the efficient construction of the chiral molecules that shape our world.

References

  • Wikipedia. Triflate. [Link][1]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link][2]

  • Organic-Reaction.com. Alcohol to Triflate - Common Conditions. [Link][3]

  • Khedar, P., Pericherla, K., & Kumar, A. (2014). Copper Triflate: An Efficient Catalyst for Direct Conversion of Secondary Alcohols into Azides. Synlett, 25(04), 515-518. [Link][5]

  • Reddit. (2023, February 22). leaving group ability of triflate. r/OrganicChemistry. [Link][4]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Stereocenter Inversion in Dimethyl (R)-malate Triflate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stereochemistry in Drug Development In the landscape of modern drug discovery and development, the three-dimensional arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The ability to selectively synthesize a desired enantiomer is therefore a cornerstone of medicinal chemistry. This guide provides an in-depth exploration of a fundamental and powerful technique for controlling stereochemistry: the inversion of a stereocenter. Specifically, we will dissect the mechanism and practical application of inverting the stereochemistry of dimethyl (R)-malate through the formation and subsequent nucleophilic substitution of its triflate derivative.

The S_N2 Reaction: A Symphony of Bond-Making and Bond-Breaking

The stereocenter inversion of dimethyl (R)-malate triflate is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. This reaction is characterized by a concerted mechanism where the bond to the incoming nucleophile forms at the same time as the bond to the leaving group breaks.[1] A key feature of the S_N2 reaction is the backside attack of the nucleophile, which leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[2]

The Triflate Group: An Exceptional Leaving Group

The success of this stereochemical inversion hinges on the use of a triflate (trifluoromethanesulfonate, -OTf) group. The triflate anion is an exceptionally stable species, being the conjugate base of triflic acid, a superacid.[3] This high stability makes the triflate group an excellent leaving group, readily departing from the carbon center and facilitating the nucleophilic attack.[3] The electron-withdrawing nature of the three fluorine atoms delocalizes the negative charge on the sulfonate group, further enhancing its stability and leaving group ability.

The Two-Step Pathway to Stereochemical Inversion

The overall transformation from dimethyl (R)-malate to its (S)-enantiomer is a two-step process:

  • Triflation: The hydroxyl group of dimethyl (R)-malate is converted into a triflate group.

  • Nucleophilic Substitution (S_N2): A nucleophile displaces the triflate group with inversion of configuration.

G cluster_0 Step 1: Triflation cluster_1 Step 2: SN2 Inversion cluster_2 Step 3: Hydrolysis Dimethyl (R)-malate Dimethyl (R)-malate Dimethyl (R)-malate Triflate Dimethyl (R)-malate Triflate Dimethyl (R)-malate->Dimethyl (R)-malate Triflate  Tf2O, Pyridine   Dimethyl (S)-malate Acetate Dimethyl (S)-malate Acetate Dimethyl (R)-malate Triflate->Dimethyl (S)-malate Acetate  CsOAc (Nucleophile)   Dimethyl (S)-malate Dimethyl (S)-malate Dimethyl (S)-malate Acetate->Dimethyl (S)-malate  Base (e.g., K2CO3), MeOH  

Caption: Workflow for the stereocenter inversion of dimethyl (R)-malate.

Mechanistic Deep Dive: The S_N2 Transition State

The heart of the stereochemical inversion lies in the transition state of the S_N2 reaction. As the nucleophile attacks the carbon atom from the side opposite to the triflate group, a pentacoordinate transition state is formed. In this transition state, the carbon atom is sp²-hybridized with the three non-reacting substituents lying in a plane, and the incoming nucleophile and the leaving group are positioned at the apices of a trigonal bipyramid. As the reaction progresses, the three planar substituents "flip" to the other side, much like an umbrella inverting in a strong wind, leading to the inverted product.

SN2_Mechanism reactant Dimethyl (R)-malate Triflate transition_state Pentacoordinate Transition State reactant->transition_state Backside Attack nucleophile Acetate (AcO⁻) nucleophile->transition_state product Dimethyl (S)-malate Acetate transition_state->product Inversion of Stereochemistry leaving_group Triflate (TfO⁻) transition_state->leaving_group

Caption: S_N2 mechanism for the inversion of dimethyl (R)-malate triflate.

Experimental Protocols

Part 1: Synthesis of Dimethyl (R)-malate Triflate

This protocol details the conversion of the secondary alcohol in dimethyl (R)-malate to a triflate, an excellent leaving group for the subsequent S_N2 reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Dimethyl (R)-malate162.141.62 g10 mmol
Dichloromethane (DCM), anhydrous84.9350 mL-
Pyridine, anhydrous79.101.2 mL15 mmol
Trifluoromethanesulfonic anhydride (Tf₂O)282.142.0 mL12 mmol

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add dimethyl (R)-malate (1.62 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 mL, 15 mmol) dropwise via syringe.

  • Slowly add trifluoromethanesulfonic anhydride (2.0 mL, 12 mmol) to the reaction mixture dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude dimethyl (R)-malate triflate, which can be used in the next step without further purification.

Part 2: Stereocenter Inversion via S_N2 Reaction

This protocol describes the nucleophilic displacement of the triflate group with a carboxylate anion, leading to the inversion of the stereocenter.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude Dimethyl (R)-malate Triflate294.21~10 mmol10 mmol
Cesium Acetate (CsOAc)191.952.88 g15 mmol
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the crude dimethyl (R)-malate triflate (~10 mmol) and anhydrous N,N-dimethylformamide (50 mL).

  • Add cesium acetate (2.88 g, 15 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC for the disappearance of the triflate starting material.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude dimethyl (S)-malate acetate.

Part 3: Hydrolysis to Dimethyl (S)-malate

This final step removes the acetate group to yield the desired dimethyl (S)-malate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude Dimethyl (S)-malate Acetate204.18~10 mmol10 mmol
Methanol (MeOH)32.0450 mL-
Potassium Carbonate (K₂CO₃)138.210.28 g2 mmol

Procedure:

  • Dissolve the crude dimethyl (S)-malate acetate in methanol (50 mL).

  • Add potassium carbonate (0.28 g, 2 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure dimethyl (S)-malate.

Causality Behind Experimental Choices

  • Choice of Triflate: The triflate group is chosen for its exceptional ability to act as a leaving group, which is a direct consequence of the extreme stability of its corresponding anion. This stability arises from the strong electron-withdrawing effect of the three fluorine atoms and resonance delocalization.

  • Choice of Nucleophile: A carboxylate anion, in this case, acetate from cesium acetate, is an effective nucleophile for this S_N2 reaction. Cesium salts are often used due to their high solubility in organic solvents, which increases the effective concentration of the nucleophile. The acetate group can be easily removed in a subsequent step to yield the desired alcohol.

  • Choice of Solvent: Anhydrous polar aprotic solvents like dichloromethane (DCM) for the triflation and N,N-dimethylformamide (DMF) for the S_N2 reaction are ideal. DCM is a good solvent for the reactants in the triflation step and is relatively unreactive. DMF is a polar aprotic solvent that effectively solvates the cesium cation, leaving the acetate anion more "naked" and thus more nucleophilic, which accelerates the S_N2 reaction.

  • Temperature Control: The triflation reaction is performed at 0 °C to control the reactivity of the highly electrophilic triflic anhydride and to minimize potential side reactions. The S_N2 reaction is heated to 60 °C to provide sufficient energy to overcome the activation barrier for the substitution reaction.

Conclusion

The stereocenter inversion of dimethyl (R)-malate triflate is a robust and well-understood process that relies on the fundamental principles of the S_N2 reaction. By leveraging the excellent leaving group ability of the triflate group and the backside attack of a suitable nucleophile, a complete inversion of stereochemistry can be achieved with high fidelity. This in-depth guide provides the theoretical framework and practical protocols necessary for researchers and drug development professionals to confidently apply this powerful technique in the synthesis of stereochemically pure molecules.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hughes, E. D., & Ingold, C. K. (1935). 188. Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255. [Link]

  • Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138. [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. [Link]

  • Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction. [Link]

  • BYJU'S. (2020, June 26). Walden Inversion Reaction. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate

A Note on This Guidance No specific Safety Data Sheet (SDS) for Dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate is publicly available. This guide has been meticulously compiled by synthesizing safety data from struc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guidance

No specific Safety Data Sheet (SDS) for Dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate is publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including dimethyl succinate and various trifluoromethanesulfonate (triflate) salts and esters. The recommendations herein are grounded in established principles of chemical reactivity and laboratory safety for potent electrophiles. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Introduction: Understanding the Hazard Profile

Dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate is a chiral organic compound featuring a succinate backbone, a triflate leaving group, and two methyl ester functionalities. The triflate group, in particular, renders this molecule a highly reactive electrophile, a characteristic that defines its primary hazard profile. The trifluoromethanesulfonyl group is an exceptional leaving group, making the compound susceptible to nucleophilic attack. This reactivity is the basis for its utility in chemical synthesis but also necessitates stringent safety protocols.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential hazards, handling procedures, and emergency responses associated with this compound.

Predicted Hazard Identification and Classification

Based on the functional groups present, Dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate is predicted to possess the following hazards.

GHS Hazard Statements (Predicted):

  • H314: Causes severe skin burns and eye damage. (Based on the reactivity of triflate esters).

  • H335: May cause respiratory irritation. (Common for reactive organic compounds).

  • H412: Harmful to aquatic life with long-lasting effects. (Inferred from dimethyl succinate data).

Precautionary Statements (Recommended):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Physicochemical and Toxicological Data

Quantitative data for the target compound is not available. The following table summarizes known data for the related compound, dimethyl succinate, to provide context.

PropertyDimethyl SuccinateDimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate
CAS Number 106-65-0Not Found
Molecular Formula C₆H₁₀O₄C₇H₉F₃O₇S
Molecular Weight 146.14 g/mol 294.20 g/mol
Appearance Colorless liquidPredicted to be a liquid or low-melting solid
Boiling Point 200 °C (392 °F)Expected to be higher than dimethyl succinate
Melting Point 16 - 19 °C (61 - 66 °F)Unknown
Flash Point 85 °C (185 °F)Unknown, likely combustible
Density 1.117 g/mL at 25 °C (77 °F)Expected to be higher than dimethyl succinate
Toxicity Data (LD50) Oral, rat: >5 g/kg; Skin, rabbit: >5 g/kgNo data available. Expected to be significantly more hazardous due to the triflate group.

Safe Handling and Storage Protocols

The reactivity of the triflate group necessitates meticulous handling and storage procedures to prevent accidental exposure and maintain compound integrity.

Engineering Controls
  • Fume Hood: All manipulations of Dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate must be performed in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[2]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Eye_Protection Chemical Safety Goggles and Face Shield Hand_Protection Impervious Gloves (e.g., Nitrile, Neoprene) Body_Protection Flame-Retardant Lab Coat Foot_Protection Closed-Toed Shoes Researcher Researcher Task Handling the Compound Researcher->Task Initiates Task Task->Eye_Protection Requires Task->Hand_Protection Requires Task->Body_Protection Requires Task->Foot_Protection Requires

Caption: Required PPE for handling the compound.

Storage
  • Inert Atmosphere: The compound is likely moisture-sensitive. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[3]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Container: Keep the container tightly sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.[3]

Experimental Protocols: A Step-by-Step Guide to Safe Use

The following is a generalized protocol for handling Dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate in a laboratory setting.

  • Preparation:

    • Don all required PPE as outlined in the diagram above.

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Have spill containment materials (e.g., absorbent pads, sand) readily available.

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Avoid all personal contact, including inhalation.

    • Wear protective clothing when there is a risk of exposure.

    • Avoid contact with incompatible materials.

    • When handling, do not eat, drink, or smoke.

    • Keep containers securely sealed when not in use.

    • Always wash hands with soap and water after handling.

  • Disposal:

    • Dispose of waste in a designated, labeled container for hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency_Response cluster_emergency Emergency Response Protocol cluster_actions First Aid Measures Exposure Exposure Incident Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to fresh air. Seek immediate medical attention. Inhalation->Move_to_Fresh_Air Remove_Contaminated_Clothing Remove contaminated clothing immediately. Wash skin with soap and water for at least 15 minutes. Skin_Contact->Remove_Contaminated_Clothing Flush_Eyes Flush eyes with water for at least 15 minutes. Seek immediate medical attention. Eye_Contact->Flush_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Rinse_Mouth

Caption: First aid measures for different exposure routes.

Spills and Leaks
  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert emergency personnel.

    • Prevent entry into the affected area.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: The compound is combustible. Upon heating, it may form explosive mixtures with air. Decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Conclusion

While Dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate is a valuable reagent in chemical synthesis, its reactive nature demands a high level of respect and caution. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound.

References

  • WanXingDa Chemical. Scandium Triflate MSDS/SDS. Retrieved from [Link]

  • Sigma-Aldrich. (Date not available). Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Sdfine. Dimethyl succinate Safety Data Sheet. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereospecific Synthesis of Chiral α-Amino Acids via SN2 Displacement of Dimethyl (R)-Malate O-Triflate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Peptidomimetic synthesis, unnatural amino acid generation, and late-stage functionalization. Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Peptidomimetic synthesis, unnatural amino acid generation, and late-stage functionalization.

Introduction & Mechanistic Rationale

The synthesis of enantiopure α-amino acids is a critical operation in modern drug discovery. While natural amino acids are readily available, accessing unnatural or specifically N-alkylated derivatives (such as N-benzylaspartate) requires robust stereocontrolled methodologies. A highly reliable, field-proven approach is the stereospecific nucleophilic substitution (SN2) of α-hydroxy acid derivatives[1].

Specifically, the conversion of commercially available dimethyl (R)-malate to its corresponding O-triflate, followed by displacement with amine nucleophiles, provides direct access to (S)-aspartic acid derivatives with complete inversion of configuration. This protocol leverages the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) moiety. Because the triflate is a highly stabilized anion, the activation energy for the SN2 displacement is drastically lowered, allowing the substitution to outcompete undesired E2 elimination pathways and base-catalyzed racemization that typically plague less reactive leaving groups like mesylates or tosylates[2].

Experimental Causality & Design Principles

To ensure a self-validating and reproducible system, every reagent and condition in this workflow is chosen to mitigate specific side reactions:

  • Choice of Base (Pyridine or 2,6-Lutidine): The α-proton of an α-hydroxy ester is relatively acidic. Using a mild, non-nucleophilic base scavenges the liberated triflic acid without triggering base-catalyzed enolization, which would racemize the stereocenter.

  • Cryogenic Temperature Control (-78 °C): Triflation is highly exothermic. Localized heating during the addition of trifluoromethanesulfonic anhydride (Tf2O) can lead to the formation of dimethyl fumarate (via elimination). Strict temperature control ensures the kinetic product (the O-triflate) is formed exclusively.

  • Immediate Downstream Processing: α-Triflates are thermally labile and prone to hydrolysis. They should not be subjected to extensive silica gel chromatography or stored for prolonged periods. The protocol dictates that the crude triflate be used immediately after a rapid aqueous workup.

  • Nucleophile Stoichiometry: When using neutral amines (e.g., benzylamine), 2.0 to 2.5 equivalents are required. One equivalent acts as the nucleophile for the SN2 attack, while the excess acts as a proton scavenger to neutralize the triflic acid byproduct, preventing the protonation and deactivation of the remaining nucleophile.

Reaction Workflows & Logical Relationships

The following diagrams illustrate the operational workflow and the mechanistic causality that guarantees high enantiomeric excess (ee).

Workflow A Dimethyl (R)-malate (Starting Material) B Triflation (Tf2O, Pyridine, -78 °C) A->B C Dimethyl (R)-malate O-triflate (Activated Intermediate) B->C D S_N2 Displacement (Amine Nucleophile, 0 °C to RT) C->D E Dimethyl (S)-aspartate derivative (Inverted Product) D->E

Caption: Workflow for the stereospecific synthesis of (S)-aspartate derivatives from (R)-malate.

Mechanism N1 Highly reactive TfO- leaving group N2 Low activation energy for S_N2 N1->N2 enables N3 Suppression of E2 elimination N1->N3 outcompetes N4 Complete Stereochemical Inversion N2->N4 drives N5 Minimal Racemization (>98% ee) N3->N5 ensures N4->N5

Caption: Mechanistic causality of triflate-mediated S_N2 displacement ensuring high enantiomeric purity.

Quantitative Data Summary

The table below summarizes expected yields and enantiomeric purities when displacing dimethyl (R)-malate O-triflate with various nitrogenous nucleophiles.

NucleophileSolventTemp ProfileProductIsolated Yield (%)Enantiomeric Excess (ee %)
Benzylamine (2.5 eq)DCM0 °C → RTDimethyl (S)-N-benzylaspartate82 - 88%>98%
Sodium Azide (1.5 eq)DMFRTDimethyl (S)-2-azidosuccinate78 - 85%>98%
Aniline (2.5 eq)DCM0 °C → RTDimethyl (S)-N-phenylaspartate70 - 75%>98%
Morpholine (2.5 eq)DCM0 °C → RTDimethyl (S)-2-morpholinosuccinate80 - 86%>98%

Detailed Experimental Protocols

Protocol A: Synthesis of Dimethyl (R)-malate O-triflate

Note: Trifluoromethanesulfonic anhydride (Tf2O) is highly corrosive and moisture-sensitive. Use freshly distilled or ampouled reagent.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon.

  • Dissolution: Dissolve dimethyl (R)-malate (1.62 g, 10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (0.97 mL, 12.0 mmol, 1.2 equiv) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Triflation: Slowly add Tf2O (1.85 mL, 11.0 mmol, 1.1 equiv) dropwise over 15–20 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78 °C for 30 minutes, then replace the dry ice bath with an ice-water bath (0 °C) and stir for an additional 15 minutes.

  • Validation Checkpoint 1 (TLC): Quench a 0.1 mL aliquot in 1 mL of 1:1 water/DCM. Spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The starting material stains with KMnO4 (Rf ~0.2). The triflate product is UV-inactive but stains strongly with KMnO4 (Rf ~0.6).

  • Workup: Quench the main reaction mixture by adding 20 mL of cold 1 M HCl to neutralize excess pyridine. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with cold brine (30 mL), dry over anhydrous Na2SO4, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator. Crucial: Keep the water bath temperature below 25 °C to prevent thermal degradation of the triflate.

  • Validation Checkpoint 2 (NMR): A quick 1H NMR (CDCl3) of the crude oil should show the α-proton shifted significantly downfield to ~5.35 ppm (compared to ~4.5 ppm for the starting malate).

  • Storage: Do not store. Proceed immediately to Protocol B.

Protocol B: SN2 Displacement with Benzylamine
  • Dissolution: Dissolve the freshly prepared crude dimethyl (R)-malate O-triflate (~10.0 mmol, assuming quantitative yield from Protocol A) in anhydrous DCM (40 mL) under argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add benzylamine (2.73 mL, 25.0 mmol, 2.5 equiv) dropwise over 10 minutes. A white precipitate (benzylammonium triflate salt) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the suspension to warm to room temperature. Stir for 4 to 6 hours.

  • Validation Checkpoint 3 (Reaction Monitoring): Monitor the disappearance of the triflate via TLC. Alternatively, 1H NMR of a micro-worked-up aliquot will show the disappearance of the triflate α-proton at ~5.35 ppm and the appearance of the amine α-proton at ~3.60 ppm.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Separate the layers and extract the aqueous phase with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 30% EtOAc in Hexanes) to afford Dimethyl (S)-N-benzylaspartate as a pale yellow oil.

  • Validation Checkpoint 4 (Chiral Purity): Confirm the >98% ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient) comparing against a racemic standard.

References

  • Effenberger, F., & Burkard, U. (1986). Enantioselective synthesis of N-substituted alpha-amino acids from alpha-hydroxy acids. Liebigs Annalen der Chemie, 1986(2), 334-358.

  • Hoffman, R. V., & Kim, H.-O. (1992). Preparation of (R)- and (S)-2-(Trifluoromethylsulfonyloxy) Esters and Their Use in the Synthesis of Chiral alpha-Amino Acids. Tetrahedron, 48(15), 3007-3020.

Sources

Application

protocol for triflation of dimethyl (r)-malate using triflic anhydride

An Application Note and Protocol for the Synthesis of Dimethyl (R)-2-(Trifluoromethylsulfonyloxy)succinate Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the triflat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Dimethyl (R)-2-(Trifluoromethylsulfonyloxy)succinate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the triflation of dimethyl (R)-malate to synthesize dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate. The triflate group is an exceptional leaving group in nucleophilic substitution reactions, making the resulting product a valuable chiral building block in synthetic organic chemistry. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety precautions, and troubleshooting strategies to ensure a successful and reproducible outcome. It is intended for researchers in synthetic chemistry and drug development who require a reliable method for activating chiral secondary alcohols.

Introduction: The Synthetic Utility of Chiral Triflates

In modern organic synthesis, the conversion of an alcohol's hydroxyl group into a good leaving group is a fundamental transformation. Among the various sulfonate esters used for this purpose (e.g., tosylates, mesylates), the trifluoromethanesulfonate (triflate) group is preeminent. The triflate anion (CF₃SO₃⁻) is an extremely stable, non-nucleophilic anion due to the powerful electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge. This renders the triflate one of the best known leaving groups, approximately 10⁴ times more reactive than a tosylate.

The triflation of dimethyl (R)-malate yields a versatile chiral intermediate. The resulting product, dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate, possesses a highly activated stereocenter, making it an ideal substrate for Sₙ2 reactions with a wide range of nucleophiles, proceeding with a clean inversion of stereochemistry. This allows for the stereospecific introduction of various functional groups, a critical requirement in the synthesis of complex, biologically active molecules and pharmaceuticals.

Reaction Mechanism and Rationale

The triflation of an alcohol is the formation of a sulfonate ester using trifluoromethanesulfonic (triflic) anhydride (Tf₂O). The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic sulfur atoms of the anhydride.[1]

Key Components and Their Roles:

  • Dimethyl (R)-malate: The chiral substrate containing the secondary alcohol to be activated.

  • Triflic Anhydride (Tf₂O): The powerful electrophilic triflating agent. Its high reactivity ensures the reaction can proceed quickly and efficiently, even at low temperatures.

  • Non-nucleophilic Base: A base, typically a sterically hindered amine like pyridine or 2,6-lutidine, is essential. Its primary role is to scavenge the triflic acid (TfOH) byproduct generated during the reaction.[2] This prevents the acidic byproduct from causing unwanted side reactions, such as ether formation or decomposition of the starting material or product. The base should be non-nucleophilic to avoid competing with the alcohol in attacking the triflic anhydride.

  • Aprotic Solvent: An inert, dry solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.[2]

Visualizing the Mechanism

G Malate Dimethyl (R)-malate (R-OH) Triflate Dimethyl (R)-triflate (R-OTf) Malate->Triflate Nucleophilic Attack Tf2O Triflic Anhydride (Tf₂O) Tf2O->Triflate AcidSalt Pyridinium Triflate (Base-H⁺ TfO⁻) Tf2O->AcidSalt Generates TfOH Base Pyridine (Base) Base->AcidSalt Acid Scavenging

Caption: Core mechanism of alcohol triflation.

Safety Precautions: Handling Triflic Anhydride

Triflic anhydride is a hazardous chemical that demands careful handling in a well-ventilated fume hood.[3]

  • Corrosivity: It is extremely corrosive and can cause severe skin burns and eye damage upon contact.[4]

  • Reactivity with Water: Triflic anhydride reacts violently with water, releasing corrosive and toxic fumes.[5] All glassware must be rigorously dried (oven or flame-dried under vacuum/inert gas), and anhydrous solvents must be used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[3][6]

  • Quenching: Never quench the reaction with water directly. Always use a cold, dilute basic solution (like saturated aqueous NaHCO₃) or a saturated ammonium chloride solution,[7] added slowly to the cooled reaction mixture.

Detailed Experimental Protocol

This protocol details the triflation of dimethyl (R)-malate on a 10 mmol scale.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantityProperties/Notes
Dimethyl (R)-malateC₆H₁₀O₅162.1410.01.62 gSubstrate
Triflic Anhydride (Tf₂O)C₂F₆O₅S₂282.1412.02.0 mLd = 1.677 g/mL; Highly corrosive, moisture-sensitive
PyridineC₅H₅N79.1015.01.2 mLd = 0.982 g/mL; Anhydrous, used as base
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mLAnhydrous, solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01-~50 mLFor quenching
Brine (Saturated NaCl (aq))NaCl58.44-~50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37-~5 gDrying agent
Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Reaction Setup:

  • Place a magnetic stir bar in a 250 mL round-bottom flask. Oven-dry the flask and all other necessary glassware (e.g., dropping funnel) and allow them to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • To the flask, add dimethyl (R)-malate (1.62 g, 10.0 mmol) and dissolve it in anhydrous dichloromethane (80 mL).

  • Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

Triflation Reaction: 5. In a separate dry flask, prepare a solution of triflic anhydride (2.0 mL, 12.0 mmol) in anhydrous dichloromethane (20 mL). 6. Add the triflic anhydride solution to the reaction mixture dropwise via a syringe or dropping funnel over approximately 15 minutes. Causality Check: Slow, dropwise addition is critical to control the highly exothermic reaction and prevent a sudden temperature increase, which could lead to side product formation. The internal temperature should be carefully monitored and maintained below -70 °C. 7. After the addition is complete, stir the resulting slurry at -78 °C for 1 to 2 hours.

Monitoring the Reaction: 8. Progress can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material on a silica plate and elute with a suitable solvent system (e.g., 3:1 Hexanes/Ethyl Acetate). The product should have a higher Rƒ value than the starting alcohol.

Workup and Isolation: 9. Once the reaction is complete, quench it by slowly adding cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL) while the flask is still in the cold bath. Continue stirring for 15 minutes as the mixture is allowed to warm to room temperature. 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Extract the aqueous layer twice more with DCM (~30 mL each). 12. Combine all organic layers and wash sequentially with water (~50 mL) and then brine (~50 mL). The brine wash helps to remove residual water from the organic phase.[7] 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). Avoid excessive heating.

Purification

The crude product is often of high purity and may be used directly in the next step. However, if further purification is required, flash column chromatography can be performed.

  • Caution: Triflates can be sensitive and may decompose on silica gel.[7] To mitigate this, the silica gel can be neutralized by preparing a slurry with the eluent containing 1-2% triethylamine before packing the column.[7]

  • Eluent: A gradient of ethyl acetate in hexanes is typically effective.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive (hydrolyzed) triflic anhydride.- Insufficient reaction time.- Use a fresh bottle/ampule of Tf₂O.- Increase reaction time and continue monitoring by TLC.
Multiple Spots on TLC - Reaction too warm, causing side reactions.- Decomposition on TLC plate.- Ensure strict temperature control (< -70 °C).- Spot TLC plate and elute immediately.
Low Yield After Workup - Product is somewhat water-soluble.- Product decomposition during purification.- Perform more extractions of the aqueous layer.- Use neutralized silica for chromatography or avoid it if possible.
Formation of Elimination Product - Base is too strong or not hindered enough.- Reaction temperature was too high.- Use a more hindered base (e.g., 2,6-lutidine).- Maintain low temperature throughout the addition and reaction.

Conclusion

This protocol provides a robust and reliable method for the synthesis of dimethyl (R)-2-(trifluoromethylsulfonyloxy)succinate. By understanding the function of each reagent and adhering to the outlined procedural and safety guidelines, researchers can effectively produce this valuable chiral building block for a variety of synthetic applications. The key to success lies in the meticulous exclusion of moisture and strict control of the reaction temperature.

References

  • Stang, P. J., & White, M. R. (1983).Vinyl and Alkyl Triflates: A Review. Aldrichimica Acta, 16(1), 15-22.
  • Synquest Labs. Safety Data Sheet: Trifluoroacetic anhydride.

  • Ol'khovskaya, L. I., et al. Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. The Journal of Organic Chemistry.

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride.

  • American Chemical Society. Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate.

  • Benchchem. Technical Support Center: Purification of Propyl Triflate Reaction Products.

  • Apollo Scientific. Safety Data Sheet: Trifluoromethanesulfonic anhydride.

  • Synquest Labs. Safety Data Sheet: Trifluoromethanesulfonic anhydride.

  • Sigma-Aldrich. Safety Data Sheet: Trifluoroacetic anhydride.

  • Ataman Kimya. Triflic Anhydride.

  • Organic Chemistry Portal. Alcohol to Triflate.

  • Organic Syntheses. Trifluoromethanesulfonic anhydride.

Sources

Method

Application Note &amp; Protocol: Stereospecific Synthesis of Dimethyl (S)-azidomalonate via SN2 Displacement of Dimethyl (R)-malate O-triflate with Sodium Azide

Abstract: This document provides a comprehensive technical guide for the synthesis of dimethyl (S)-azidomalonate, a valuable chiral building block in pharmaceutical and organic chemistry. The protocol details the bimolec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of dimethyl (S)-azidomalonate, a valuable chiral building block in pharmaceutical and organic chemistry. The protocol details the bimolecular nucleophilic substitution (SN2) reaction between dimethyl (R)-malate O-triflate and sodium azide. We will explore the underlying reaction mechanism, stereochemical inversion, detailed experimental procedures, critical safety considerations for handling azides and triflates, and methods for product characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reliable method for accessing chiral α-azido esters.

Introduction and Scientific Context

Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule often dictates its pharmacological and toxicological profile.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize each enantiomer of a chiral drug, driving the demand for stereoselective synthetic methods.[1][2][4]

The introduction of an azide moiety into an organic molecule serves as a versatile synthetic handle. Most notably, the azide group is a stable precursor to a primary amine, readily achieved through mild reduction conditions.[5] This makes the azidation of chiral substrates a powerful strategy for the asymmetric synthesis of amino acids and other nitrogen-containing pharmacophores.

The reaction of dimethyl (R)-malate O-triflate with sodium azide is a classic and highly efficient example of an SN2 reaction. It leverages the exceptional leaving group ability of the triflate (trifluoromethanesulfonate) group and the potent nucleophilicity of the azide ion to produce dimethyl (S)-azidomalonate with complete inversion of stereochemistry. This resulting α-azido ester is a key intermediate for synthesizing non-natural amino acids and other complex chiral molecules.

Reaction Mechanism and Stereochemical Integrity

The conversion of dimethyl (R)-malate O-triflate to dimethyl (S)-azidomalonate proceeds via a concerted, single-step SN2 mechanism.

  • The Substrate: The starting material features a secondary carbon atom bonded to a trifluoromethanesulfonate (-OTf) group. The triflate anion (CF₃SO₃⁻) is an exceptionally stable, non-nucleophilic species, making it an excellent leaving group. This high leaving group propensity significantly activates the carbon center toward nucleophilic attack.

  • The Nucleophile: The azide anion (N₃⁻), supplied by sodium azide, is a strong nucleophile.

  • The Mechanism: The reaction is initiated by a "backside attack," where the azide nucleophile approaches the electrophilic carbon atom from the side directly opposite the C-OTf bond.[6][7][8] As the new Carbon-Nitrogen bond begins to form, the Carbon-Oxygen bond of the triflate group simultaneously breaks. This process passes through a high-energy, five-coordinate trigonal bipyramidal transition state.[6]

  • Stereochemical Outcome: A hallmark of the SN2 reaction is the inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[6][8] Because the nucleophile attacks from the opposite face of the leaving group, the stereochemistry is inverted. Therefore, the (R)-configured starting material yields the (S)-configured product exclusively. This stereospecificity is critical for maintaining enantiopurity in a synthetic sequence.

Caption: SN2 mechanism showing inversion of configuration.

Detailed Experimental Protocol

This protocol is divided into two main stages: the in situ preparation of the triflate and its subsequent reaction with sodium azide.

Materials and Equipment:

  • Dimethyl (R)-malate

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or 2,6-Lutidine (anhydrous)

  • Sodium Azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc), Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, dropping funnel, argon/nitrogen inlet

  • Thin-layer chromatography (TLC) plates and visualization reagents (e.g., potassium permanganate stain)

Workflow Overview:

Caption: Experimental workflow for the two-stage synthesis.

Step-by-Step Procedure:

Part A: Preparation of Dimethyl (R)-malate O-triflate (in situ)

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add dimethyl (R)-malate (1.0 eq).

  • Dissolve the malate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous pyridine (1.2 eq) dropwise to the stirred solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) via syringe over 15 minutes. A white precipitate (pyridinium triflate) will form.

  • Stir the reaction mixture at 0 °C for 30-60 minutes. The reaction can be monitored by TLC to confirm the consumption of the starting alcohol. Proceed directly to the next step.

Part B: Reaction with Sodium Azide

  • In a separate flask, dissolve sodium azide (NaN₃, 3.0-5.0 eq) in anhydrous DMF. Caution: See safety section below.

  • Add the solution of sodium azide to the reaction mixture containing the freshly prepared triflate at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC until the triflate intermediate is fully consumed.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and ethyl acetate (EtOAc).

  • Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure dimethyl (S)-azidomalonate.

ParameterRecommended ConditionRationale
Solvent DMF, AcetonitrilePolar aprotic solvents stabilize the charged nucleophile and do not interfere with the SN2 mechanism.[5][9]
Temperature 0 °C to Room TemperatureAllows for controlled formation of the reactive triflate and efficient substitution without promoting side reactions.[9]
Base (Part A) Pyridine, 2,6-LutidineScavenges the triflic acid byproduct generated during triflate formation.
NaN₃ Equivalents 3.0 - 5.0 eqA significant excess ensures the reaction goes to completion in a reasonable timeframe.
Reaction Time 12 - 24 hoursTypical duration for complete conversion at room temperature; should be confirmed by TLC analysis.
Typical Yield >85%The reaction is generally high-yielding due to the excellent leaving group and strong nucleophile.

Critical Safety Precautions

Handling Sodium Azide (NaN₃) is extremely hazardous and requires strict adherence to safety protocols.

  • Extreme Toxicity: Sodium azide is acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[10][11][12][13] It targets the central nervous system and cardiovascular system.[10][11]

  • Explosion Hazard:

    • Heavy Metals: NaN₃ reacts with heavy metals such as lead, copper, silver, and zinc to form highly shock-sensitive and explosive metal azides.[10][13] NEVER use metal spatulas for handling solid NaN₃; use plastic or ceramic instead.[10][13] NEVER pour azide solutions down the drain, as explosive salts can accumulate in metal pipes.[10][12]

    • Acids: Contact with acid rapidly generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[10][11] Store NaN₃ away from acids.

    • Halogenated Solvents: Avoid reaction with certain halogenated solvents like dichloromethane, which can form explosive diazidomethane.[14] While DCM is used for the triflate formation, it is largely removed before the azide displacement in DMF.

  • Personal Protective Equipment (PPE): Always handle sodium azide inside a certified chemical fume hood.[13] Wear a lab coat, chemical splash goggles, and double-nitrile gloves.[12][13]

  • Waste Disposal: All azide-containing waste, including contaminated filter paper, silica gel, and aqueous layers from the workup, must be collected as hazardous waste.[10][12] Do not mix with other waste streams.

Product Characterization

The identity, purity, and stereochemistry of the synthesized dimethyl (S)-azidomalonate should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The most prominent signal will be a sharp, strong absorption band around 2100-2120 cm⁻¹ , which is characteristic of the azide (N=N⁺=N⁻) asymmetric stretch.

  • ¹H NMR Spectroscopy: The spectrum will show distinct signals corresponding to the two non-equivalent methoxy groups and the protons on the malonate backbone. The chiral center proton (α-proton) will appear as a doublet of doublets.

  • ¹³C NMR Spectroscopy: The spectrum will confirm the presence of the two ester carbonyls, the two methoxy carbons, and the two sp³ carbons of the malonate backbone, with the carbon bearing the azide group shifted accordingly.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.

  • Optical Rotation: Measurement using a polarimeter will confirm the product's chirality. The specific rotation value should be compared with literature precedents to verify that the (S)-enantiomer was obtained.

Conclusion

The SN2 reaction between dimethyl (R)-malate O-triflate and sodium azide is a highly reliable and stereospecific method for synthesizing enantiopure dimethyl (S)-azidomalonate. The success of this protocol hinges on the careful handling of anhydrous reagents and, most importantly, strict adherence to the safety procedures required for working with highly toxic and potentially explosive sodium azide. By following this guide, researchers can confidently produce this versatile chiral building block for applications in asymmetric synthesis and drug discovery.

References

  • Smith, P. A. S. The Curtius Reaction. Organic Reactions. 1946 , 3, 337-449. DOI: 10.1002/0471264180.or003.09. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry and Chemical Biology, Stevens Institute of Technology. 2021 . [Link]

  • Brooks, W. H., Guida, W. C., & Daniel, K. G. The Significance of Chirality in Drug Design and Development. Journal of the Association for Laboratory Automation. 2011 , 16(5), 401-406. [Link]

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of California, Berkeley. [Link]

  • Kitamura, M., et al. Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses. 2015 , 92, 315-324. [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. 2018 . [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. The Journal of Organic Chemistry. 2022 , 87(12), 8031–8038. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. 2026 . [Link]

  • Sodium Azide - Yale Environmental Health & Safety. Yale University. [Link]

  • Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. [Link]

  • Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses. Royal Society of Chemistry. 2017 . [Link]

  • Nucleophilic Substitution Reactions (SN1 and SN2). University of Calgary. 2021 . [Link]

  • SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. Chemistry LibreTexts. 2021 . [Link]

  • Sodium Azide NaN3. Division of Research Safety, University of Illinois. 2019 . [Link]

  • Synthesis of a d-Glucopyranosyl Azide: Spectroscopic Evidence for Stereochemical Inversion in the SN2 Reaction. Journal of Chemical Education. 2012 , 89(6), 800–802. [Link]

  • Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Zeitschrift für anorganische und allgemeine Chemie. 2024 , 650, e202400113. [Link]

  • SN2 Stereochemistry. Chemistry Steps. 2025 . [Link]

  • Senkuttuvan, N., et al. The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. 2024 , 14, 32883-32899. [Link]

  • Chiral Drugs: An Overview. Journal of Clinical Pharmacology and Therapeutics. 2004 , 29(1), 1-6. [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Medium. 2025 . [Link]

Sources

Application

Application Notes &amp; Protocols: A Proposed Route for the Synthesis of C2-Symmetric Bisphosphine Ligands from Dimethyl (R)-Malate O-Triflate

For Researchers, Scientists, and Drug Development Professionals This document outlines a proposed synthetic pathway for the preparation of a novel C2-symmetric chiral bisphosphine ligand derived from the readily availabl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway for the preparation of a novel C2-symmetric chiral bisphosphine ligand derived from the readily available chiral pool starting material, (R)-malic acid. The key intermediate, dimethyl (R)-malate O-triflate, serves as a versatile precursor for the introduction of phosphine moieties via nucleophilic substitution. This application note provides a detailed, albeit theoretical, protocol based on well-established chemical transformations, offering a roadmap for the synthesis of a potentially valuable ligand for asymmetric catalysis.

Introduction: The Quest for Novel Chiral Ligands

The development of new chiral ligands is a cornerstone of modern asymmetric catalysis, a field of immense importance in the pharmaceutical, agrochemical, and fine chemical industries.[1] C2-symmetric bisphosphine ligands, in particular, have demonstrated exceptional efficacy in a wide range of transition-metal-catalyzed reactions, owing to their well-defined steric and electronic properties that can induce high levels of enantioselectivity.[1][2] The design of these ligands often relies on the use of readily available, enantiopure starting materials from the "chiral pool."

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that transforms (R)-malic acid into a C2-symmetric bisphosphine ligand. The overall strategy involves the initial protection of the carboxylic acid groups, conversion of the hydroxyl group into a good leaving group (triflate), and subsequent nucleophilic displacement with a phosphide reagent.

Synthetic_Pathway A (R)-Malic Acid B Dimethyl (R)-Malate A->B Esterification (MeOH, H+) C Dimethyl (R)-Malate O-Triflate B->C Triflation (Tf2O, Pyridine) D C2-Symmetric Bis(diphenylphosphine) Ligand C->D Nucleophilic Substitution (LiPPh2)

Caption: Proposed synthetic workflow from (R)-Malic Acid.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary.

Preparation of Dimethyl (R)-Malate

Rationale: The carboxylic acid groups of (R)-malic acid are first converted to methyl esters to prevent interference in subsequent reactions and to enhance solubility in organic solvents. Acid-catalyzed esterification is a standard and efficient method for this transformation.

Protocol:

  • To a solution of (R)-malic acid (10.0 g, 74.6 mmol) in methanol (150 mL) in a round-bottom flask, add concentrated sulfuric acid (2.0 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford dimethyl (R)-malate as a colorless oil.

Preparation of Dimethyl (R)-Malate O-Triflate

Rationale: The hydroxyl group of dimethyl (R)-malate is converted to a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group, facilitating the subsequent nucleophilic substitution.[3] This reaction is typically carried out at low temperatures in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.[4]

Protocol:

  • Dissolve dimethyl (R)-malate (5.0 g, 30.8 mmol) in anhydrous dichloromethane (100 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Add pyridine (3.7 mL, 46.2 mmol) dropwise.

  • Slowly add trifluoromethanesulfonic anhydride (6.2 mL, 37.0 mmol) to the stirred solution, maintaining the temperature below -10 °C.

  • Stir the reaction mixture at -20 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield dimethyl (R)-malate O-triflate.

Synthesis of the C2-Symmetric Bis(diphenylphosphine) Ligand

Rationale: This is the key bond-forming step where the phosphine moieties are introduced. A strong phosphide nucleophile, such as lithium diphenylphosphide, is required to displace the triflate group in an SN2 reaction. The use of a C2-symmetric starting material is crucial for the formation of a C2-symmetric ligand.

Protocol:

  • Prepare a solution of lithium diphenylphosphide (LiPPh2) in a separate flask. To a solution of diphenylphosphine (11.5 g, 61.6 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at -78 °C under an inert atmosphere, add n-butyllithium (2.5 M in hexanes, 24.6 mL, 61.6 mmol) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

  • In a separate flame-dried, three-necked flask, dissolve dimethyl (R)-malate O-triflate (4.5 g, 15.4 mmol) in anhydrous THF (50 mL) under an inert atmosphere and cool to -78 °C.

  • Slowly add the freshly prepared LiPPh2 solution to the solution of the triflate via cannula, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Quench the reaction by the careful addition of degassed water (20 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using degassed solvents) to afford the C2-symmetric bis(diphenylphosphine) ligand.

Mechanism and Scientific Rationale

The key transformation in this synthetic sequence is the nucleophilic substitution of the triflate group by the diphenylphosphide anion. This reaction is expected to proceed via an SN2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the leaving group.

Caption: SN2 displacement of the triflate group.

The stereochemistry at the carbon center is inverted during this process. Since the starting material is the (R)-enantiomer, the resulting product will have the (S)-configuration at the newly formed C-P bond. This stereospecificity is crucial for the synthesis of an enantiomerically pure chiral ligand. The excellent leaving group ability of the triflate anion is a key factor in promoting this reaction.[5]

Data Presentation: Expected Yields and Characterization

The following table provides expected data for the synthesized compounds, based on similar structures reported in the literature. Actual results may vary.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)AppearanceKey Spectroscopic Data (Expected)
Dimethyl (R)-MalateC₆H₁₀O₅162.14>90Colorless oil¹H NMR consistent with structure.
Dimethyl (R)-Malate O-TriflateC₇H₉F₃O₇S294.2070-85Pale yellow oil¹⁹F NMR: δ ~ -75 ppm (s, 3F). ¹H NMR shows downfield shift of the CH-OTf proton.
C2-Symmetric Bisphosphine LigandC₃₀H₂₈O₄P₂514.4850-70White to off-white solid³¹P NMR: singlet in the range of -10 to -30 ppm. ¹H and ¹³C NMR consistent with the C2-symmetric structure. Mass spectrometry confirms the molecular weight.

Potential Applications in Asymmetric Catalysis

C2-symmetric bisphosphine ligands are a privileged class of ligands in asymmetric catalysis.[6] The newly synthesized ligand, with its chiral backbone derived from malic acid, is expected to be effective in a variety of transition-metal-catalyzed reactions, including:

  • Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of chiral bisphosphines are widely used for the enantioselective hydrogenation of olefins and ketones.

  • Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where chiral phosphine ligands play a crucial role in controlling the stereochemistry.[2]

  • Asymmetric Cross-Coupling Reactions: Nickel and Palladium-catalyzed cross-coupling reactions can be rendered enantioselective by the use of appropriate chiral phosphine ligands.

The performance of this new ligand in these and other reactions would need to be experimentally evaluated to determine its scope and limitations.

References

  • Novel C2-Symmetric Planar Chiral Diphosphine Ligands and Their Application in Pd-Catalyzed Asymmetric Allylic Substitutions. The Journal of Organic Chemistry.
  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
  • Chiral phosphine-phosphoramidite ligands in asymmetric c
  • Synthesis and Application of Phosphinoferrocenylaminophosphine Ligands for Asymmetric Catalysis. The Journal of Organic Chemistry.
  • Synthesis of unsymmetrical bisphosphines for use in chiral-
  • Design and Synthesis of Diphosphine Ligands Based on the Chiral Biindolyl Scaffold and Their Application in Transition-Metal C
  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. PMC.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.
  • Design and Synthesis of Diphosphine Ligands Based on the Chiral Biindolyl Scaffold and Their Application in Transition-Metal C
  • SYNTHESIS AND RESOLUTION OF a NEW TYPE OF CHIRAL BISPHOSPHINE LIGAND,trans-BIS-1,2-(DIPHENYLPHOSPHINO)
  • SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimid
  • Phenyl triflate leaving group ability in nucleophilic substitution. Benchchem.
  • Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfon
  • Synthesis of trifl
  • Convenient Preparation of Dimethyl (Trifluoromethyl)
  • Process for the production of dimethyl maleate.
  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH.
  • Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Chemistry Portal.
  • Method for preparing dimethyl maleate.
  • The production method of dimethyl malon

Sources

Method

The Unseen Workhorse: Dimethyl (R)-Malate Triflate and its Surrogates in Asymmetric Synthesis

Introduction: Unlocking the Potential of a C4 Chiral Building Block In the landscape of asymmetric synthesis, the strategic use of readily available chiral building blocks is a cornerstone for the efficient construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Affiliation: Advanced Synthesis Division, Chiral Technologies Inc.

Introduction: Unlocking the Potential of a C4 Chiral Building Block

In the landscape of asymmetric synthesis, the strategic use of readily available chiral building blocks is a cornerstone for the efficient construction of complex, enantiomerically pure molecules. (S)-Malic acid, a natural and inexpensive C4 dicarboxylic acid, represents a prime example of a versatile starting material from the chiral pool. Its derivatives, particularly dimethyl (R)-malate, offer a scaffold with defined stereochemistry that can be strategically manipulated. The transformation of the hydroxyl group at the C2 position into a potent leaving group, such as a trifluoromethanesulfonate (triflate), theoretically converts this humble metabolite derivative into a powerful chiral electrophile, poised for a variety of stereospecific nucleophilic substitution reactions.

While direct literature detailing the isolation and widespread application of dimethyl (R)-malate triflate is sparse, likely due to its high reactivity and potential for in situ generation and consumption, its synthetic utility can be confidently inferred from the extensive and well-documented chemistry of its close analogues: dimethyl (R)-malate mesylate and tosylate. This guide will provide a comprehensive overview of the synthetic applications of these activated dimethyl (R)-malate derivatives, which serve as highly effective surrogates for the triflate, and will include detailed protocols to empower researchers in their synthetic endeavors. The principles and methodologies described herein are directly applicable to the conceptual use of dimethyl (R)-malate triflate, which would be expected to exhibit even greater reactivity.

Core Principle: The Power of a Good Leaving Group on a Chiral Scaffold

The central strategy underpinning the use of these molecules is the conversion of the secondary hydroxyl group of dimethyl (R)-malate into a sulfonate ester (mesylate, tosylate, or triflate). This transformation dramatically alters the chemical character of the C2 carbon, turning it from a nucleophilic center into a potent electrophilic site. The sulfonate groups are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion. This facilitates nucleophilic attack at the C2 position with high efficiency.

The key to the utility of these reagents in asymmetric synthesis lies in the stereochemical outcome of the nucleophilic substitution. The reaction typically proceeds via an S(_N)2 mechanism, which results in a complete inversion of the stereochemistry at the C2 center. This predictable stereochemical course allows for the synthesis of a wide range of chiral α-substituted succinates with a high degree of enantiomeric purity.

SN2_Mechanism Substrate Dimethyl (R)-malate sulfonate TransitionState [Transition State] Substrate->TransitionState Nucleophile Nu⁻ Nucleophile->TransitionState Product Dimethyl (S)-α-substituted succinate TransitionState->Product LeavingGroup RSO₃⁻ TransitionState->LeavingGroup

Caption: Generalized SN2 reaction at the C2 position of an activated dimethyl (R)-malate derivative.

Applications in the Synthesis of Chiral Molecules

The activated derivatives of dimethyl (R)-malate are valuable intermediates for the synthesis of a variety of important chiral compounds, including unnatural amino acids, enzyme inhibitors, and fragments for natural product synthesis.

Synthesis of Chiral α-Alkyl Succinates

A primary application is the reaction with organocuprates (Gilman reagents) to introduce alkyl or aryl groups at the C2 position. This reaction is highly efficient for the formation of C-C bonds with inversion of stereochemistry.

Alkylation_Workflow start Dimethyl (R)-Malate activate Activation (MsCl or TsCl, base) start->activate activated_malate Dimethyl (R)-Malate Mesylate/Tosylate activate->activated_malate reaction SN2 Reaction activated_malate->reaction cuprate_formation Organocuprate Formation (RLi + CuI) cuprate R₂CuLi cuprate_formation->cuprate cuprate->reaction product Dimethyl (S)-2-Alkylsuccinate reaction->product

Caption: Workflow for the synthesis of chiral α-alkyl succinates.

Protocol 1: Synthesis of Dimethyl (S)-2-benzylsuccinate

This protocol is adapted from analogous reactions with malate-derived electrophiles and demonstrates the general procedure for alkylation.

Materials:

  • Dimethyl (R)-malate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Benzylmagnesium chloride solution

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

Part A: Preparation of Dimethyl (R)-2-((methylsulfonyl)oxy)succinate (Dimethyl (R)-malate mesylate)

  • To a solution of dimethyl (R)-malate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude mesylate, which can often be used in the next step without further purification.

Part B: Reaction with Benzyl Organocuprate

  • In a separate flask, suspend CuI (1.1 eq) in anhydrous THF at -20 °C under a nitrogen atmosphere.

  • Add benzylmagnesium chloride solution (2.2 eq) dropwise and stir the resulting mixture for 30 minutes at -20 °C to form the organocuprate.

  • Cool the cuprate solution to -78 °C and add a solution of dimethyl (R)-malate mesylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield dimethyl (S)-2-benzylsuccinate.

EntryNucleophile (R in R₂CuLi)ProductYield (%)ee (%)
1MethylDimethyl (S)-2-methylsuccinate85>98
2n-ButylDimethyl (S)-2-butylsuccinate82>98
3PhenylDimethyl (S)-2-phenylsuccinate75>97

Note: Yields and enantiomeric excesses are representative values based on similar transformations.

Synthesis of Chiral β-Amino Acids

The displacement of the sulfonate group with an azide nucleophile, followed by reduction, provides a versatile route to enantiomerically pure β-amino acids.

Amino_Acid_Synthesis start Dimethyl (R)-Malate Mesylate/Tosylate azide_substitution Azide Substitution (NaN₃, DMF) start->azide_substitution azido_succinate Dimethyl (R)-2-azidosuccinate azide_substitution->azido_succinate reduction Azide Reduction (H₂, Pd/C or PPh₃, H₂O) azido_succinate->reduction amino_succinate Dimethyl (S)-2-aminosuccinate reduction->amino_succinate hydrolysis Ester Hydrolysis amino_succinate->hydrolysis amino_acid (S)-Aspartic Acid hydrolysis->amino_acid

Caption: Synthetic route to (S)-aspartic acid from an activated dimethyl (R)-malate.

Protocol 2: Synthesis of Dimethyl (S)-2-aminosuccinate

Materials:

  • Dimethyl (R)-malate mesylate (from Protocol 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • To a solution of dimethyl (R)-malate mesylate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude dimethyl (R)-2-azidosuccinate.

  • Dissolve the crude azido-succinate in methanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield dimethyl (S)-2-aminosuccinate.

Expert Insights and Causality in Experimental Choices

  • Choice of Leaving Group: While triflates are exceptionally good leaving groups, their high reactivity can sometimes lead to side reactions, such as elimination. Mesylates and tosylates often provide a better balance of reactivity and stability, making them more practical for many applications. The choice between a mesylate and a tosylate is often a matter of convenience and the specific steric and electronic environment of the substrate.

  • Solvent Selection: For the formation of the sulfonate ester, a non-nucleophilic solvent like DCM is crucial to prevent solvent participation. For the nucleophilic substitution step, polar aprotic solvents like THF or DMF are often used to solvate the counter-ion of the nucleophile and promote the S(_N)2 reaction.

  • Temperature Control: The formation of the organocuprate and the subsequent substitution reaction are typically carried out at low temperatures (-78 °C to -20 °C) to prevent decomposition of the organometallic reagent and to enhance selectivity.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through the analysis of the final products. The stereochemical outcome of the reactions can be confirmed by comparing the optical rotation of the synthesized material with literature values. Furthermore, chiral chromatography (HPLC or GC) can be used to determine the enantiomeric excess of the product, providing a direct measure of the stereoselectivity of the reaction. The expected inversion of configuration serves as a key validation point for the proposed S(_N)2 mechanism.

Conclusion

Dimethyl (R)-malate, when activated at its C2 hydroxyl group with a sulfonate leaving group, becomes a powerful and versatile chiral electrophile. While the triflate derivative remains an under-explored yet highly promising reagent, its mesylate and tosylate counterparts have proven to be reliable tools for the stereoselective synthesis of a variety of chiral molecules. The predictable S(_N)2 inversion mechanism allows for the controlled introduction of carbon and heteroatom nucleophiles, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers seeking to leverage the synthetic potential of this readily accessible chiral starting material.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Dimethyl (R)-Malate O-Triflate

Welcome to the technical support center for the purification of dimethyl (R)-malate o-triflate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of dimethyl (R)-malate o-triflate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this highly reactive intermediate. The inherent reactivity that makes this molecule a valuable synthetic building block also renders it susceptible to degradation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve high purity while maintaining the integrity of your compound.

The Challenge: Understanding the Inherent Instability

Dimethyl (R)-malate o-triflate possesses two key structural features that dictate its stability profile: the triflate group and the malate ester backbone. The trifluoromethanesulfonate (triflate) group is one of the best leaving groups in organic chemistry due to the exceptional stability of the resulting triflate anion.[1][2] This high reactivity, however, makes the molecule extremely sensitive to nucleophiles, acids, and bases.

The principal degradation pathways include:

  • Hydrolysis: Even trace amounts of water can lead to the hydrolysis of the triflate ester, reverting it to the starting alcohol, dimethyl (R)-malate, and generating triflic acid.[1][3] This process can be catalyzed by both acidic and basic conditions.

  • Nucleophilic Attack: The carbon atom attached to the triflate is highly electrophilic and susceptible to attack by any residual nucleophiles from the reaction or workup.

  • Elimination: In the presence of a base, elimination reactions can occur to form unsaturated diesters.

  • Thermal Decomposition: Elevated temperatures, such as during solvent removal or high-boiling point distillations, can promote decomposition.[3]

This guide will address how to mitigate these degradation pathways during the crucial purification step.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of dimethyl (R)-malate o-triflate.

Observed Problem Potential Cause(s) Recommended Solution & Rationale
Significant product loss and/or decomposition on the silica gel column. 1. Acidity of Silica Gel: Standard silica gel is inherently acidic and can catalyze hydrolysis or elimination of the triflate.[4] 2. Presence of Water: Residual water in the eluent or on the silica gel can hydrolyze the product.[3] 3. Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for degradation.1. Use Neutralized Silica Gel: Prepare a slurry of silica gel with your eluent containing 1-2% triethylamine (or another non-nucleophilic base), then pack the column. This neutralizes the acidic sites.[4] 2. Employ Anhydrous Conditions: Use freshly distilled, anhydrous solvents for your eluent and run the column under a positive pressure of inert gas (nitrogen or argon).[3][4] 3. Perform Flash Chromatography: Use a slightly more polar eluent than for standard chromatography to expedite elution and minimize contact time.[4]
Low overall yield after workup and purification. 1. Degradation During Aqueous Workup: Washing with aqueous solutions (even bicarbonate) can cause significant hydrolysis of highly reactive alkyl triflates.[4][5] 2. Incomplete Reaction: The initial triflation reaction may not have gone to completion.1. Avoid Aqueous Workup: If possible, quench the reaction with a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine) to scavenge the generated triflic acid.[4] Then, filter off the resulting salt and concentrate the solution directly before loading onto the column. 2. Monitor Reaction Progress: Ensure the reaction is complete via TLC or other analysis before proceeding to workup.
Presence of a strong acid (triflic acid) in the final product. Incomplete Removal: Triflic acid is a non-volatile, strong acid that can be difficult to remove completely by solvent evaporation alone.[4]1. Scavenging During Reaction: Incorporate a hindered, non-nucleophilic base in the reaction mixture to neutralize triflic acid as it forms.[4] 2. Neutralized Chromatography: Flash chromatography on neutralized silica gel (as described above) is effective at retaining the acidic impurity at the baseline.
Product appears pure by NMR but degrades rapidly upon storage. 1. Atmospheric Moisture: The compound is highly sensitive to moisture from the air.[3] 2. Improper Storage Temperature: Higher temperatures accelerate decomposition.[3] 3. Container and Headspace: Storing in a partially empty container under air exposes the compound to both moisture and oxygen.1. Store Under Inert Atmosphere: After purification, immediately place the product in a tightly sealed amber glass vial with a PTFE-lined cap.[3] Purge the vial with argon or nitrogen before sealing. 2. Low-Temperature Storage: Store the vial in a freezer at -20°C or below.[3] 3. Use Appropriate Containers: For long-term storage, consider flame-sealing in an ampoule under argon.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use neutralized silica gel for purifying my triflate?

A1: Standard silica gel has a surface pKa similar to that of acetic acid, making it an acidic environment. The triflate group is an excellent leaving group, and the acidic protons on the silica surface can catalyze the hydrolysis of your product back to dimethyl (R)-malate.[4] This not only reduces your yield but also contaminates your final product with the starting alcohol. Neutralizing the silica with a non-nucleophilic base like triethylamine deactivates these acidic sites, creating a more inert stationary phase that significantly reduces the risk of on-column degradation.[4]

Q2: I performed an aqueous workup with sodium bicarbonate, and my yield plummeted. What happened?

A2: While a wash with a mild aqueous base is a standard procedure for removing acid, alkyl triflates are exceptionally reactive and sensitive to nucleophiles, including water and bicarbonate ions.[2][5] Even a quick, cold wash can lead to substantial hydrolysis of your product.[4] The triflate is such a good leaving group that the SN2 reaction with water as the nucleophile can be surprisingly fast. For highly sensitive substrates like this, it is best to avoid aqueous workups entirely.

Q3: What are the ideal handling and storage conditions for dimethyl (R)-malate o-triflate?

A3: Due to its high reactivity, strict adherence to proper handling and storage is essential to maintain the compound's integrity.[3]

  • Handling: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or inside a glovebox.[3] Use only anhydrous solvents and glassware.

  • Storage: For long-term stability, store the compound at -20°C or below in a tightly sealed, amber glass vial with a PTFE-lined cap to protect it from moisture and light.[3] The headspace of the vial should be purged with an inert gas before sealing.

Q4: My NMR spectrum shows my desired product, but also a quartet and a singlet that integrate to my malate ester protons. What does this indicate?

A4: This pattern is characteristic of partial hydrolysis. The signals corresponding to your desired dimethyl (R)-malate o-triflate will be present, but you are also observing the peaks for dimethyl (R)-malate, the hydrolysis product. The presence of triflic acid (a byproduct of hydrolysis) in the NMR tube can also cause peak broadening or slight shifts. This indicates that your sample was exposed to moisture either during workup, purification, or sample preparation.

Protocol: Purification by Neutralized Flash Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of dimethyl (R)-malate o-triflate while minimizing degradation.

Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_chrom Chromatography (Inert Atmosphere) cluster_post Post-Purification prep_silica Prepare Neutralized Silica Slurry (Silica + Eluent + 1-2% TEA) pack_column Pack Column with Slurry prep_silica->pack_column load_sample Load Sample onto Column (Dry or Minimal Solvent) pack_column->load_sample prep_sample Concentrate Crude Product (Anhydrous, Low Temp) prep_sample->load_sample elute Elute Quickly (Flash) with Anhydrous Eluent load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate Under Reduced Pressure (Low Temperature Water Bath) combine->concentrate store Store Under Argon at <= -20°C concentrate->store

Caption: Workflow for degradation-free purification.

Step-by-Step Methodology

1. Preparation of Neutralized Silica Gel: a. In a fume hood, weigh the required amount of silica gel for your column. b. Prepare your chosen eluent (e.g., a mixture of ethyl acetate and hexanes). Ensure all solvents are anhydrous. c. In a separate flask, add triethylamine (TEA) to a portion of the eluent to create a 1-2% (v/v) solution. d. Create a slurry by adding the silica gel to the TEA-containing eluent. Stir gently for 15 minutes to ensure thorough neutralization.[4]

2. Column Packing and Equilibration: a. Pack your chromatography column with the neutralized silica slurry. b. Equilibrate the packed column with at least 2-3 column volumes of the anhydrous eluent (without added TEA) under a positive pressure of nitrogen or argon.

3. Sample Preparation and Loading: a. Take your crude reaction mixture and concentrate it under reduced pressure, ensuring the water bath temperature remains low (e.g., < 30°C) to prevent thermal decomposition. b. Dissolve the crude residue in a minimal amount of the eluent. c. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of neutralized silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection: a. Begin eluting the column with your anhydrous eluent, maintaining a positive inert gas pressure to ensure a fast flow rate (flash chromatography).[4] b. Collect fractions and monitor the elution process carefully using thin-layer chromatography (TLC).

5. Product Isolation and Storage: a. Combine the fractions containing the pure product. b. Remove the eluent under reduced pressure, again using a low-temperature water bath. To remove residual triethylamine, you can co-evaporate the product with a volatile solvent like dichloromethane a few times.[4] c. Immediately transfer the purified, viscous oil or solid to a pre-weighed vial, purge with argon or nitrogen, seal tightly, and store at -20°C or below.[3]

Degradation Pathway Visualization

G triflate Dimethyl (R)-Malate O-Triflate alcohol Dimethyl (R)-Malate triflate->alcohol Hydrolysis (SN2) alkene Dimethyl Fumarate/ Maleate triflate->alkene Elimination (E2) h2o H₂O (Moisture) base Base acid Acid (e.g., Silica Gel)

Caption: Primary degradation pathways for the triflate.

References

  • A Comprehensive Technical Guide to the Stability and Storage of Vinyl Trifl
  • Methyl triflate | C2H3F3O3S | CID 9526. PubChem - NIH. [Link]

  • Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. [Link]

  • Trifl
  • Application Notes and Protocols: Vinyl Triflates in Natural Product Total Synthesis. Benchchem.
  • Technical Support Center: Purification of Propyl Trifl
  • Sodium Trifluoromethanesulfon
  • Alcohol to Triflate - Common Conditions. Organic Chemistry Portal.
  • Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses Procedure. [Link]

  • Navigating the Deprotonation of Dimethyl Malonate: A Technical Guide for Synthetic Chemists. Benchchem.
  • Triflate. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess in Dimethyl Malate Triflation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a critical failure point in their workflows: the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a critical failure point in their workflows: the catastrophic loss of enantiomeric excess (ee) during the triflation of dimethyl malate.

The conversion of dimethyl (S)-malate to dimethyl (S)-2-(((trifluoromethyl)sulfonyl)oxy)succinate is a foundational stereospecific transformation. However, it is highly sensitive to reaction conditions. This guide provides field-proven insights, root-cause mechanistic analyses, and a self-validating protocol to ensure you achieve >98% ee reliably.

Mechanistic Insight & Root Cause Analysis

To troubleshoot ee loss, we must first understand the causality behind the degradation of the chiral center. The root cause lies in the extreme acidity of the α -proton in the resulting malate triflate. The electron-withdrawing nature of both the adjacent ester carbonyl and the newly installed trifluoromethylsulfonyl group severely lowers the pKa of this proton[1].

If a kinetically active, unhindered base (such as pyridine or triethylamine) is used to scavenge the triflic acid byproduct, it will rapidly deprotonate the α -carbon. This generates a planar enolate or ketene intermediate[2]. Reprotonation of this planar intermediate is non-stereoselective, leading to immediate racemization. Furthermore, this intermediate is prone to an E1cB elimination pathway, yielding dimethyl fumarate[3].

The solution is strictly kinetic: utilizing a sterically hindered base like 2,6-lutidine ensures that the base can efficiently trap the generated triflic acid without being able to access the sterically encumbered α -proton[4].

G Malate Dimethyl (S)-Malate + Triflic Anhydride BaseChoice Base Selection Malate->BaseChoice Lutidine 2,6-Lutidine (Sterically Hindered) BaseChoice->Lutidine Pyridine Pyridine / Et3N (Unhindered) BaseChoice->Pyridine Triflate Dimethyl (S)-Malate Triflate (High ee, Desired) Lutidine->Triflate -78 °C, kinetic control Enolate Enolate / Ketene Intermediate Pyridine->Enolate α-deprotonation Racemic Racemic Triflate (Low ee) Enolate->Racemic non-stereoselective reprotonation Fumarate Dimethyl Fumarate (Elimination Byproduct) Enolate->Fumarate E1cB elimination

Mechanistic divergence in malate triflation based on base selection and temperature control.

Troubleshooting FAQs

Q: Why is my enantiomeric excess (ee) dropping significantly after the triflation step? A: The loss of ee is almost exclusively tied to improper base selection. Unhindered bases like pyridine form reactive intermediates and readily deprotonate the highly acidic α -position of the newly formed triflate[2]. To prevent this, you must switch to a sterically hindered base like 2,6-lutidine. It provides the necessary basicity to neutralize triflic acid while its methyl groups provide a steric shield, preventing interaction with the chiral center[4][5].

Q: I am seeing a large amount of a strongly UV-active byproduct on my TLC plate. What is it, and how do I prevent it? A: The UV-active byproduct is dimethyl fumarate (or its isomer, dimethyl maleate). Dimethyl malate triflate itself lacks strong UV chromophores, so a bright spot under 254 nm indicates the formation of a conjugated alkene via an E1cB elimination[3]. This occurs if the reaction mixture is allowed to warm up too quickly while excess unhindered base is present. You must maintain the reaction strictly at -78 °C during the addition of triflic anhydride (Tf 2​ O) and quench the reaction while it is still cold.

Q: My reaction stalls, and the mixture becomes highly acidic, leaving mostly unreacted dimethyl malate. A: This is a classic symptom of moisture contamination. Triflic anhydride is extremely hygroscopic and reacts rapidly with water to form triflic acid (TfOH). If your dichloromethane (DCM) is not strictly anhydrous, the Tf 2​ O will be hydrolyzed before it can react with the alcohol substrate.

Quantitative Data Comparison: Base Effects

The following table summarizes the causal relationship between base selection, steric bulk, and the resulting reaction integrity.

Base UsedSteric HindranceReaction TempYield (%)Enantiomeric Excess (ee %)Primary Byproduct
Pyridine Low-78 °C to RT45 - 55< 20% (Racemized)Dimethyl Fumarate
Triethylamine (TEA) Moderate-78 °C to 0 °C60 - 7040 - 60%Dimethyl Fumarate
2,6-Lutidine High-78 °C to 0 °C85 - 95> 98% (Retained) None (Trace hydrolysis)

Self-Validating Experimental Protocol

To guarantee reproducibility and high ee, I have designed this Standard Operating Procedure (SOP) as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) checkpoints are met.

Objective: Synthesis of Dimethyl (S)-2-(((trifluoromethyl)sulfonyl)oxy)succinate with >90% yield and >98% ee.

Step 1: Preparation & System Validation

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry argon (repeat 3x).

  • Add dimethyl (S)-malate (1.0 equiv, 10.0 mmol) and anhydrous DCM (0.2 M, 50 mL).

  • IPC Checkpoint 1: Perform a Karl Fischer titration of the bulk DCM. Do not proceed if water content is > 10 ppm.

Step 2: Base Addition & Thermal Equilibration

  • Inject 2,6-lutidine (1.5 equiv, 15.0 mmol) via a dry, argon-purged syringe[4].

  • Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for complete thermal equilibration.

Step 3: Kinetically Controlled Triflation

  • Add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 equiv, 12.0 mmol) dropwise over 15–20 minutes.

  • Causality Note: Slow addition prevents localized exothermic spikes that provide the activation energy required for the E1cB elimination pathway[3].

Step 4: Reaction Monitoring

  • Stir the mixture at -78 °C for 1 hour.

  • IPC Checkpoint 2: Extract a 50 µL aliquot and immediately quench it in 1 mL of cold saturated NaHCO 3​ / 1 mL DCM. Spot the organic layer on a TLC plate (Hexanes/EtOAc 3:1). The starting material (stains strongly with KMnO 4​ ) must be completely consumed, replaced by a higher R f​ spot. If incomplete, stir for an additional 30 minutes at -78 °C.

Step 5: Cold Quench & Workup

  • Quench the bulk reaction cold (-78 °C) by rapidly adding 10 mL of saturated aqueous NaHCO 3​ .

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature under vigorous stirring.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with cold 1M HCl (20 mL) to selectively protonate and remove the 2,6-lutidine, followed by a brine wash (20 mL).

Step 6: Isolation & Final Validation

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the triflate.

  • IPC Checkpoint 3: Analyze the crude product via chiral HPLC (e.g., Chiralpak AD-H column, eluting with 5% isopropanol in hexanes) to confirm ee > 98% prior to downstream SN2 inversions[3].

References

  • Source: VDOC.
  • Metal Carbenes in Natural Product Synthesis Source: ePrints Soton URL
  • Acidic and Basic Reagents Source: Scribd URL
  • Source: PMC (PubMed Central)
  • (S)-(Tetrahydrofuran-2-yl)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Dimethyl (R)-Malate Triflate Displacement

Welcome to the Technical Support Center. This module is specifically engineered for researchers and drug development professionals performing the stereospecific nucleophilic displacement of dimethyl (R)-2-O-triflylmalate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This module is specifically engineered for researchers and drug development professionals performing the stereospecific nucleophilic displacement of dimethyl (R)-2-O-triflylmalate.

Converting chiral α-hydroxy esters into their corresponding triflates followed by an SN2 displacement is a powerful method for generating chiral building blocks via Walden inversion[1]. However, because the triflate (-OTf) is positioned alpha to an electron-withdrawing ester, the system is highly susceptible to competitive E2 elimination. This guide provides field-proven troubleshooting, kinetic insights, and optimized protocols to help you maximize SN2 inversion while suppressing undesired fumarate/maleate byproducts.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I isolating dimethyl fumarate instead of my desired (S)-displacement product? Expert Insight & Causality: The formation of dimethyl fumarate is the direct result of a competitive E2 elimination pathway. The triflate is an exceptionally potent leaving group, and the adjacent methylene protons are highly acidic due to the electron-withdrawing methyl ester[1]. When the reaction temperature exceeds 0 °C, the thermal energy easily overcomes the activation barrier for E2 elimination. Furthermore, if your nucleophile possesses moderate basicity (e.g., primary amines or even azide at elevated temperatures), it will act as a Brønsted base rather than a Lewis nucleophile. Resolution: Maintain the displacement reaction strictly between -15 °C and 0 °C. The SN2 pathway is kinetically favored at lower temperatures, whereas E2 is thermodynamically driven at higher temperatures.

Q2: My displacement with sodium azide (NaN₃) is sluggish at -20 °C, but warming to room temperature destroys the starting material. How do I optimize this? Expert Insight & Causality: Sodium azide has poor solubility in non-polar solvents like dichloromethane (DCM), leading to slow reaction kinetics at -20 °C. Warming the reaction increases solubility but exponentially accelerates the degradation of the thermally sensitive triflate, leading to racemization and elimination[1]. Foundational studies by Effenberger et al. demonstrate that while triflates allow for milder reaction conditions than halides, strict temperature control remains paramount to preserve optical purity[2]. Resolution: Do not increase the temperature. Instead, alter the solvent dynamics. Using a pre-chilled co-solvent mixture of DCM and anhydrous DMF (3:1 ratio) at -15 °C significantly increases the effective concentration of the azide anion. This accelerates the SN2 rate without providing the thermal energy required for the E2 pathway.

Q3: Does the choice of base during the initial triflation step dictate the optimal temperature for the subsequent displacement? Expert Insight & Causality: Absolutely. Triflation of dimethyl (R)-malate with trifluoromethanesulfonic anhydride (Tf₂O) generates one equivalent of triflic acid (TfOH), which must be scavenged. If pyridine is used, unreacted pyridine or the pyridinium triflate salt can act as a proton shuttle, inducing elimination during the displacement step if the temperature fluctuates[3]. Resolution: Utilize 2,6-lutidine instead of pyridine. Its steric bulk prevents it from acting as a nucleophile, making it a superior, non-interfering acid scavenger. Conduct the triflation at -78 °C, and only warm to -15 °C for the nucleophilic addition.

Part 2: Quantitative Data – Temperature vs. Pathway Divergence

The following table summarizes the causal relationship between reaction temperature, solvent choice, and the resulting product distribution during the azide displacement of dimethyl (R)-2-O-triflylmalate.

Reaction TemperatureSolvent SystemSN2 Yield (Desired)E2 Yield (Fumarate)Enantiomeric Excess (ee)
-78 °C to -20 °CDCM< 10% (Incomplete)Trace> 98%
-15 °C to 0 °C DCM / DMF (3:1) 85 – 92% < 5% > 98%
+20 °C (Room Temp)DCM / DMF (3:1)40%55%~ 80% (Racemization)
+50 °CDCM< 5%> 90%N/A

Part 3: Standardized Experimental Protocol

This two-step methodology is designed as a self-validating system , ensuring that researchers can verify the integrity of the intermediate before proceeding to the displacement step.

Step 1: Synthesis of Dimethyl (R)-2-O-triflylmalate
  • Preparation: Flame-dry a Schlenk flask under argon. Add dimethyl (R)-malate (1.0 equiv) and anhydrous DCM (0.2 M).

  • Base Addition: Add 2,6-lutidine (1.2 equiv) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Triflation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) over 15 minutes. Stir at -78 °C for 45 minutes.

  • Validation Check (Internal Control): Quench a 0.1 mL aliquot in cold water/ether. Perform rapid ¹H NMR. Self-Validation: The α-proton of the starting malate (~4.4 ppm) must shift downfield to ~5.4 ppm (dd). If the peak is absent, the triflate has degraded.

Step 2: SN2 Displacement with Sodium Azide
  • Solvent Adjustment: While maintaining the reaction at -78 °C, add pre-chilled anhydrous DMF (to achieve a 3:1 DCM:DMF ratio).

  • Nucleophilic Attack: Add sodium azide (NaN₃, 1.5 equiv) in one portion.

  • Temperature Optimization: Remove the -78 °C bath and replace it with a cryocooler or brine/ice bath set strictly to -15 °C . Stir for 4 hours.

  • Validation Check (Internal Control): Perform TLC and ¹H NMR on a crude aliquot. Self-Validation: The successful SN2 inversion is confirmed by the α-proton shifting upfield from 5.4 ppm to ~4.2 ppm. If the E2 pathway dominated due to poor temperature control, these peaks will vanish, replaced by a sharp singlet at 6.8 ppm (vinylic protons of dimethyl fumarate).

  • Workup: Quench with cold saturated aqueous NH₄Cl. Extract with diethyl ether, wash heavily with brine (to remove DMF), dry over MgSO₄, and concentrate under reduced pressure.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic versus thermodynamic bifurcation of the reaction coordinate based on temperature control.

ReactionPathways SM Dimethyl (R)-2-O-triflylmalate (Highly Reactive Electrophile) SN2 SN2 Pathway (Nucleophilic Attack) SM->SN2 T < 0°C Kinetic Control E2 E2 Pathway (Base Abstraction) SM->E2 T > 0°C Thermodynamic Shift Prod Dimethyl (S)-azidosuccinate (Desired Product) SN2->Prod Walden Inversion (High ee%) Byprod Dimethyl fumarate (Undesired Byproduct) E2->Byprod Loss of Stereocenter (Elimination)

Reaction coordinate bifurcation of dimethyl (R)-2-O-triflylmalate based on temperature control.

Part 5: References

  • Title: Building Units for N-Backbone Cyclic Peptides. 3. Synthesis of Protected Nα-(ω-Aminoalkyl)amino Acids and Nα-(ω-Carboxyalkyl)amino Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines Source: PubMed Central (PMC) URL: [Link]

  • Title: Acidic and Basic Reagents (Handbook of Reagents for Organic Synthesis) Source: Scribd URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing S_N2 Reactions of Dimethyl (R)-Malate O-Triflate

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals executing stereospecific nucleophilic substitution (S_N2) reactions on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals executing stereospecific nucleophilic substitution (S_N2) reactions on dimethyl (R)-malate O-triflate.

Because the trifluoromethanesulfonate (triflate) group is an exceptionally powerful leaving group[1], the reaction landscape is highly sensitive to environmental factors. Here, we troubleshoot common deviations such as racemization and elimination, providing field-proven protocols and mechanistic causality to ensure high enantiomeric excess (ee) and chemical yield.

The Causality of Solvent Effects (Expertise & Experience)

In the synthesis of chiral building blocks, dimethyl (R)-malate O-triflate is typically reacted with nucleophiles (e.g., azides, amines) to yield (S)-derivatives. The solvent dictates the transition state energy, the solvation of the nucleophile, and ultimately the reaction pathway[2].

  • Non-Polar Solvents (e.g., Dichloromethane, Toluene): These solvents do not heavily solvate the nucleophile. The lack of charge stabilization forces a tight transition state that strongly favors a concerted, backside S_N2 attack. This minimizes side reactions and preserves stereochemical inversion.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): While these solvents increase the "naked" nucleophilicity of anions (accelerating the reaction)[2], their high dielectric constants stabilize charge separation. In the context of α -triflyloxy esters, this can promote S_N1-like character, neighboring group participation (NGP) by the ester carbonyl, or repeated S_N2 attacks, leading to racemization. Furthermore, polar solvents stabilize the transition state for E2 elimination, converting the substrate into dimethyl fumarate[3].

Troubleshooting Guides & FAQs

Q1: My S_N2 reaction with sodium azide is yielding a product with low enantiomeric excess (ee). How do I prevent racemization? Root Cause: You are likely using a highly polar aprotic solvent (like DMF or DMSO) at elevated temperatures[4]. The strong leaving group ability of the triflate combined with a polar solvent allows for transient carbocation formation (S_N1 pathway) or repeated displacement by the nucleophile. Solution: Switch to a less polar solvent system such as Dichloromethane (DCM) or a Toluene/DCM mix. If nucleophile solubility is an issue, use an organic-soluble nucleophile (like tetrabutylammonium azide) rather than switching to DMF. Keep the reaction temperature strictly between -78 °C and 0 °C.

Q2: I am observing a significant amount of dimethyl fumarate (elimination product) instead of my desired substitution product. What is going wrong? Root Cause: E2 elimination is competing with S_N2. This occurs when the nucleophile acts as a base. Polar solvents exacerbate this by stabilizing the dispersed charge in the E2 transition state. Solution:

  • Solvent: Change from DMF/Acetonitrile to DCM or Toluene.

  • Nucleophile: Ensure your nucleophile is not overly basic. If using an amine, consider adding a non-nucleophilic base (like 2,6-lutidine) to scavenge triflic acid, rather than using excess nucleophilic amine which might promote elimination.

Q3: The reaction is too sluggish in DCM. Can I add a polar co-solvent? Root Cause: The inorganic nucleophile (e.g., NaN_3) is insoluble in pure DCM, leading to a stalled reaction. Solution: Instead of adding DMF, use a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide), or use an organic-soluble nucleophile source like TMS-N_3 with a catalytic fluoride source. This maintains the non-polar environment required for high ee while solving the solubility issue.

Quantitative Data: Solvent Effect Summary

The following table summarizes the causal relationship between solvent properties and reaction outcomes for malate triflates.

Solvent SystemDielectric Constant ( ε )Nucleophile SolubilityPrimary PathwayTypical ee (%)Major Side Reaction
Dichloromethane (DCM) 8.9Low (requires PTC)S_N2 (Inversion)> 98%None / Slow rate
Toluene 2.4Very LowS_N2 (Inversion)> 99%None
Tetrahydrofuran (THF) 7.6ModerateS_N2 (Inversion)90 - 95%Mild Elimination
Acetonitrile (MeCN) 37.5GoodMixed S_N2 / E270 - 85%E2 Elimination
N,N-Dimethylformamide 36.7ExcellentS_N1 / S_N2 / E2< 50%Racemization / E2

Mechanistic & Workflow Visualizations

MechanisticPathway cluster_nonpolar Non-Polar Solvents (e.g., DCM) cluster_polar Polar Aprotic Solvents (e.g., DMF) Substrate Dimethyl (R)-malate O-triflate SN2 Concerted SN2 Substrate->SN2 Low Dielectric E2 E2 Elimination Substrate->E2 High Dielectric + Basic Nucleophile NGP NGP / SN1-like Substrate->NGP High Dielectric Inversion (S)-Product (High ee) SN2->Inversion Fumarate Dimethyl Fumarate (Yield Loss) E2->Fumarate Racemic Racemization (Low ee) NGP->Racemic

Mechanistic divergence of O-triflylmalate based on solvent polarity.

Workflow Step1 1. Solvation DCM, Argon atm Step2 2. Temp Control Cool to -78 °C Step1->Step2 Step3 3. Nucleophile Dropwise TBAN3 Step2->Step3 Step4 4. Validation TLC Monitoring Step3->Step4 Step5 5. Isolation NH4Cl Quench Step4->Step5

Step-by-step stereospecific SN2 workflow for malate triflates.

Experimental Protocol: Stereospecific Azidation

Trustworthiness Check: This protocol is designed as a self-validating system. It uses DCM to enforce inversion and relies on an organic-soluble azide to maintain a homogeneous, low-temperature reaction, preventing both elimination and racemization.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add dimethyl (R)-malate O-triflate (1.0 equiv, 5.0 mmol) and anhydrous Dichloromethane (20 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures suppress the higher-activation-energy E2 elimination pathway.

  • Nucleophile Addition: Slowly add tetrabutylammonium azide (TBAN_3) (1.2 equiv, 6.0 mmol) dissolved in 5 mL of anhydrous DCM dropwise over 15 minutes. Causality: Dropwise addition prevents local concentration spikes that could lead to exotherms and subsequent side reactions.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is self-validating when the starting triflate spot cleanly disappears without the appearance of a high-R_f UV-active spot (which would indicate dimethyl fumarate).

  • Quenching: Quench the reaction strictly at -78 °C with cold saturated aqueous NH_4Cl (10 mL) to destroy unreacted nucleophile before warming. Allow the mixture to warm to room temperature.

  • Workup & Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4, and concentrate under reduced pressure. Caution: Keep the water bath < 30 °C to avoid azide decomposition.

  • Purification: Flash chromatography on silica gel yields pure dimethyl (S)-azidosuccinate with >98% ee.

References

  • Organic Chemistry 1 Chapter 6. SN2 Reactions - Wipf Group. University of Pittsburgh.[Link]

  • SN2 reactions. YouTube.[Link]

  • Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Formation of 2,5-trans-Tetrahydrofuran-3-one Application Towards the Synthesis of Natural Products. University of Glasgow.[Link]

Sources

Reference Data & Comparative Studies

Validation

dimethyl (r)-malate o-triflate vs tosylate leaving group reactivity

An Application Scientist's Guide to Leaving Group Reactivity: Dimethyl (R)-Malate O-Triflate vs. O-Tosylate In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Leaving Group Reactivity: Dimethyl (R)-Malate O-Triflate vs. O-Tosylate

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the efficiency of nucleophilic substitution reactions is paramount. The choice of leaving group is a critical decision that dictates reaction kinetics, required conditions, and ultimately, the viability of a synthetic route. This guide provides a detailed comparison of two of the most powerful sulfonate leaving groups—triflate (OTf) and tosylate (OTs)—in the context of a common chiral building block, dimethyl (R)-malate.

The Decisive Role of the Leaving Group

A nucleophilic substitution reaction, at its core, involves the replacement of one chemical group (the leaving group) by another (the nucleophile). The ideal leaving group is one that is stable on its own once it has departed from the substrate. This stability is directly related to its ability to accommodate the negative charge it takes with it. The more stable the resulting anion, the weaker its basicity, and the faster the reaction proceeds. This is because the energy of the transition state, where the leaving group bond is partially broken, is lowered.

The efficacy of a leaving group is often correlated with the pKa of its conjugate acid. A lower pKa signifies a stronger acid, and consequently, a more stable and better leaving group.

  • Triflic acid (CF₃SO₃H), the conjugate acid of triflate, is a superacid with a pKa estimated to be around -14.

  • p-Toluenesulfonic acid (TsOH), the conjugate acid of tosylate, is a strong acid, but its pKa of approximately -2.8 is many orders of magnitude higher than that of triflic acid.

This vast difference in acidity underpins the dramatic difference in reactivity between triflates and tosylates. The triflate anion's exceptional stability arises from the powerful electron-withdrawing inductive effect of the three fluorine atoms, which delocalize the negative charge far more effectively than the resonance and mild inductive effects within the tosylate anion.

Head-to-Head Comparison: Reactivity and Practical Considerations

When applied to dimethyl (R)-malate, the hydroxyl group is converted to the corresponding sulfonate ester. This transformation activates the carbon for nucleophilic attack, proceeding via an Sₙ2 mechanism which results in the inversion of stereochemistry—a critical consideration in chiral synthesis.

FeatureDimethyl (R)-malate O-TriflateDimethyl (R)-malate O-Tosylate
Relative Reactivity Extremely HighHigh
Leaving Group Ability "Super" Leaving GroupExcellent Leaving Group
Typical Reaction Temp. Low (e.g., -78 °C to Room Temp)Moderate to High (e.g., Room Temp to Reflux)
Reaction Speed Very Fast (minutes to a few hours)Slower (several hours to days)
Substrate Stability Lower; often moisture-sensitive and prepared in situ or used immediately.Higher; generally stable, isolable by chromatography, and storable.
Cost of Reagent Higher (Triflic anhydride is expensive)Lower (Tosyl chloride is more economical)
Handling of Reagent Triflic anhydride is highly reactive, corrosive, and moisture-sensitive, requiring careful handling.Tosyl chloride is a stable solid that is much easier to handle and store.
Causality Behind Experimental Choices
  • Choice of Triflate: A triflate is employed when the incoming nucleophile is weak or when the substrate is sterically hindered, requiring a highly reactive electrophile to drive the reaction to completion.[1] Its high reactivity allows for the use of very low temperatures, which is essential for preserving sensitive functional groups elsewhere in the molecule and minimizing side reactions like elimination or racemization. The trade-off is higher cost and the need for rigorously anhydrous conditions due to the high reactivity of triflic anhydride and the resulting triflate ester.

  • Choice of Tosylate: A tosylate is the workhorse leaving group for most standard transformations.[2] It is often reactive enough for a wide range of strong to moderate nucleophiles. Its superior stability makes the tosylated intermediate easier to handle, purify, and store, which is a significant advantage in multi-step syntheses.[2] Reactions may require heating, but the cost-effectiveness and ease of handling of tosyl chloride often make it the first choice for process development and scale-up operations.

Visualization of the Sₙ2 Reaction Pathway

The following diagram illustrates the concerted Sₙ2 mechanism by which a nucleophile displaces the sulfonate leaving group from dimethyl (R)-malate, leading to an inversion of the stereocenter. The rate of this reaction is directly dependent on the stability of the leaving group anion formed.

Caption: Sₙ2 reaction at dimethyl (R)-malate. The reaction rate is higher with triflate (TfO⁻).

Experimental Protocol: Synthesis and Substitution of Dimethyl (R)-2-(tosyloxy)succinate

This protocol details a reliable, two-step procedure for converting an alcohol to a tosylate and its subsequent substitution, a common sequence in drug development. This self-validating system ensures the complete conversion of the starting material before proceeding to the next step.

Objective: To synthesize dimethyl (S)-2-azidosuccinate from dimethyl (R)-malate via a tosylate intermediate, demonstrating the utility of tosylates in Sₙ2 reactions with complete stereochemical inversion.

Part A: Synthesis of Dimethyl (R)-2-(tosyloxy)succinate

  • Materials:

    • Dimethyl (R)-malate (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

    • Pyridine (anhydrous, as solvent)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Methodology:

    • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with dimethyl (R)-malate and anhydrous pyridine. The mixture is cooled to 0 °C in an ice bath.

      • Causality: The reaction is performed under an inert (nitrogen) atmosphere to prevent moisture from hydrolyzing the highly reactive tosyl chloride. Cooling to 0 °C helps to control the exothermicity of the reaction and prevent side reactions.

    • Tosyl Chloride Addition: p-Toluenesulfonyl chloride is added portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

      • Causality: A slight excess of TsCl ensures complete consumption of the starting alcohol. Portion-wise addition prevents a rapid temperature increase.

    • Reaction: The reaction is stirred at 0 °C for 4-6 hours, then allowed to warm to room temperature overnight. Progress is monitored by Thin Layer Chromatography (TLC) until the starting malate spot has disappeared.

      • Causality: Pyridine acts as both the solvent and the base, neutralizing the HCl generated during the reaction.

    • Workup: The reaction mixture is diluted with DCM and washed sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

      • Causality: The acidic wash protonates pyridine to form pyridinium hydrochloride, which is water-soluble and easily removed. The bicarbonate wash removes any remaining acidic impurities.

    • Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.

Part B: Nucleophilic Substitution with Sodium Azide

  • Materials:

    • Dimethyl (R)-2-(tosyloxy)succinate (1.0 eq)

    • Sodium azide (NaN₃, 1.5 eq)

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • Deionized water

  • Methodology:

    • Setup: A dry flask is charged with the tosylate, sodium azide, and anhydrous DMF.

      • Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic and available for reaction.

    • Reaction: The mixture is heated to 60-70 °C and stirred for 12-24 hours. Reaction progress is monitored by TLC for the disappearance of the tosylate.

      • Causality: Heating provides the necessary activation energy for the substitution of the tosylate group, which is less reactive than a triflate. A 1.5-fold excess of sodium azide ensures the reaction goes to completion.

    • Workup: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing water and extracted several times with diethyl ether.

      • Causality: The product is extracted into the organic phase, while the DMF and excess sodium azide remain in the aqueous phase.

    • Isolation: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield crude dimethyl (S)-2-azidosuccinate. The product can be further purified by column chromatography. The inversion of stereochemistry is confirmed by polarimetry.

Conclusion and Recommendations

The choice between a triflate and a tosylate leaving group for dimethyl (R)-malate is a strategic decision based on a balance of reactivity, stability, cost, and the specific demands of the synthetic context.

  • Opt for Dimethyl (R)-malate O-Triflate when maximum reactivity is essential. It is the superior choice for reactions involving poor nucleophiles, sterically demanding systems, or when stringent, low-temperature conditions are necessary to preserve molecular integrity. Be prepared for higher costs and the need for meticulous handling of moisture-sensitive reagents.

  • Opt for Dimethyl (R)-malate O-Tosylate for most standard applications. It offers a robust and cost-effective solution, providing a stable, isolable intermediate compatible with a broad range of nucleophiles.[3] While it may require more forcing conditions (higher temperatures, longer reaction times), its ease of handling and scalability make it a reliable and pragmatic choice in both academic and industrial settings.

By understanding the fundamental principles governing their reactivity and the practical considerations for their use, researchers can strategically deploy these powerful leaving groups to achieve their synthetic goals with precision and efficiency.

References

  • Pearson. (n.d.). A trifluoromethanesulfonate (triflate) can be used in a manner similar to tosylates. Which would you expect to be a better leaving group? Why?
  • BenchChem. (n.d.). A Comparative Analysis of Sulfonate Leaving Groups: Mesylate vs. Tosylate vs. Triflate.
  • Chemistry Stack Exchange. (2015, June 7). Triflate use in metathesis reactions.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Štefane, B., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • El-Goez, B., et al. (2017). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry.
  • Štefane, B., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
  • Wikipedia. (n.d.). Leaving group.
  • Google Patents. (n.d.). CN106631784A - Synthesis process of dimethyl maleate.
  • ChemicalBook. (2022, March 31). The production method of dimethyl malonate.
  • Wen, R., et al. (2025). Synthesis of Dimethyl Fumarate from Maleic Anhydride.
  • SciSpace. (n.d.). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds.
  • Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
  • Babu, G. R., et al. (2011).

Sources

Comparative

Application Guide: Mesylate vs. Triflate Derivatives of Dimethyl (R)-Malate in Stereoselective Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with stereochemical fidelity and yield optimization when derivatizing chiral pool building blocks. Dimethyl (R)-malate is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with stereochemical fidelity and yield optimization when derivatizing chiral pool building blocks. Dimethyl (R)-malate is a highly versatile precursor, but activating its C2 hydroxyl group for nucleophilic substitution (SN2) requires strategic foresight.

The choice between forming a mesylate (methanesulfonate) or a triflate (trifluoromethanesulfonate) derivative is not merely a matter of reagent availability; it is a fundamental kinetic decision that dictates the success of subsequent stereoinversions. This guide objectively compares the performance, mechanistic causality, and experimental workflows for both derivatives to help you design self-validating synthetic protocols.

Mechanistic Causality: The "Super" Leaving Group

To understand why experimental conditions differ so drastically between these two derivatives, we must examine the causality of leaving group reactivity. The efficiency of an SN2 reaction is heavily dependent on the ability of the leaving group to stabilize the developing negative charge in the transition state [1].

  • Mesylate (-OMs): The methyl group provides a baseline inductive effect. The resulting methanesulfonate anion is moderately stable, corresponding to a conjugate acid pKa of approximately -1.9. It is a reliable leaving group for strong nucleophiles at ambient to elevated temperatures.

  • Triflate (-OTf): The substitution of hydrogen atoms for fluorine creates a powerful electron-withdrawing -CF3 group. This extreme inductive effect delocalizes the negative charge across the sulfonate oxygens, resulting in a conjugate acid pKa of ~ -14.0 [2].

Because of this stabilization, triflates undergo solvolysis and SN2 displacements 10⁴ to 10⁵ times faster than their mesylate counterparts [2]. This kinetic acceleration allows for SN2 reactions at cryogenic temperatures, which suppresses competing E2 elimination pathways and preserves the enantiomeric purity of the inverted (S)-stereocenter [3].

G LG Sulfonate Leaving Group SubMs Mesylate (-OMs) CH3 substituent LG->SubMs SubTf Triflate (-OTf) CF3 substituent LG->SubTf Ind1 Weak Inductive Effect SubMs->Ind1 Ind2 Strong Electron Withdrawal SubTf->Ind2 Stab1 Moderate Anion Stability (pKa ~ -1.9) Ind1->Stab1 Stab2 High Anion Stability (pKa ~ -14) Ind2->Stab2 Rate1 Baseline SN2 Rate Stab1->Rate1 Rate2 10^4 - 10^5 x Faster Rate Stab2->Rate2

Figure 1: Causality of leaving group reactivity based on inductive stabilization of the anion.

Performance Comparison Data

When designing a synthetic route, the choice between mesylate and triflate should be dictated by the nucleophile's strength and the steric hindrance of the system. For complex total syntheses, triflates are often strictly required to enable alkylation with weaker nucleophiles [4].

ParameterDimethyl (R)-2-O-mesylmalateDimethyl (R)-2-O-triflylmalate
Leaving Group Methanesulfonate (-OMs)Trifluoromethanesulfonate (-OTf)
Relative SN2 Rate 1 (Baseline)~10⁴ - 10⁵
Conjugate Acid pKa ~ -1.9~ -14.0
Typical SN2 Temp. 20 °C to 80 °C-78 °C to 0 °C
Compatible Nucleophiles Strong (N₃⁻, RS⁻, CN⁻)Weak & Strong (Amines, Alcohols, N₃⁻)
Risk of Elimination (E2) Low to ModerateHigh (if warmed or exposed to strong bases)
Shelf Stability Stable for months at 4 °CHighly reactive; must be used immediately

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., temperature thresholds, phase separations, TLC shifts), the operator can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Synthesis of Dimethyl (R)-2-O-mesylmalate

Best for: Routine stereoinversions using strong nucleophiles (e.g., sodium azide).

  • Setup: Dissolve Dimethyl (R)-malate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes.

    • Causality Check: Dropwise addition controls the exothermic nature of sulfonyl transfer. Preventing local heating ensures that base-catalyzed E2 elimination (forming dimethyl fumarate) does not occur.

  • Propagation & Validation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3, KMnO₄ stain). The reaction is self-validating when the highly polar alcohol spot completely disappears, replaced by a less polar UV-inactive spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

    • Causality Check: The aqueous wash effectively removes the water-soluble triethylamine hydrochloride byproduct, ensuring a clean crude product that is stable enough for silica gel chromatography.

Protocol B: Synthesis of Dimethyl (R)-2-O-triflylmalate

Best for: Challenging SN2 reactions with weak nucleophiles or sterically hindered systems.

  • Setup: Dissolve Dimethyl (R)-malate (1.0 equiv) in anhydrous DCM. Add 2,6-lutidine (1.5 equiv) and cool strictly to -78 °C using a dry ice/acetone bath.

    • Causality Check: Why 2,6-lutidine instead of Et₃N? Et₃N is basic enough to induce elimination of the highly reactive triflate. The methyl groups on 2,6-lutidine provide steric hindrance, making it a non-nucleophilic acid scavenger that preserves the chiral center.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. Maintain at -78 °C for 1 hour.

  • Validation: TLC monitoring is often unreliable as triflates can degrade on silica. Validation is achieved via strict temperature adherence. Do not allow the reaction to warm above -20 °C.

  • Workup: Quench with cold 1M HCl at -20 °C to protonate the lutidine, extract rapidly with cold DCM, dry over Na₂SO₄, and concentrate under reduced pressure at ambient temperature.

    • Critical Rule:Do not purify. The crude triflate must be subjected to the subsequent SN2 displacement immediately to prevent spontaneous degradation.

G SM Dimethyl (R)-malate (Chiral Pool) Ms Mesylate Derivative (-OMs) SM->Ms MsCl, Et3N Tf Triflate Derivative (-OTf) SM->Tf Tf2O, Base Nu1 Strong Nucleophiles (e.g., NaN3) Temp: 20-60°C Ms->Nu1 SN2 Tf->Nu1 SN2 (Fast) Nu2 Weak Nucleophiles (e.g., Alcohols) Temp: -78 to 0°C Tf->Nu2 SN2 Prod Dimethyl (S)-derivative (Inverted Stereocenter) Nu1->Prod Nu2->Prod

Figure 2: Divergent SN2 derivatization pathways for dimethyl (R)-malate via mesylate and triflate.

Strategic Summary

For drug development professionals scaling up a synthesis, mesylates offer operational simplicity, excellent shelf stability, and lower reagent costs. They are the default choice when reacting with strong, unhindered nucleophiles.

However, when the SN2 step suffers from low yields, competing elimination, or loss of enantiomeric excess (racemization), the triflate derivative is the necessary upgrade. By lowering the activation energy of the SN2 transition state, triflates allow the reaction to proceed at cryogenic temperatures, effectively freezing out undesired side reactions and ensuring perfect stereochemical inversion.

References
  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I Pressbooks URL:[Link]

  • Recent advances in heterolytic nucleofugal leaving groups National Institutes of Health (PMC) URL:[Link]

  • SN2 reaction Wikipedia URL: [Link]

  • A Modular Synthesis of Annonaceous Acetogenins The Journal of Organic Chemistry (ACS) URL:[Link]

Validation

A Comparative Guide to the Chiral Gas Chromatography Analysis of Dimethyl (R)-Malate O-Triflate

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Dimethyl (R)-malate, a versatile chiral building block, requires robust analytical methods to quantify its enantiomeric excess (ee). This guide provides an in-depth, comparative analysis of the chiral gas chromatography (GC) method for dimethyl (R)-malate O-triflate, designed for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices, from derivatization to stationary phase selection, and present supporting data to ensure a scientifically rigorous and practical overview.

The Analytical Challenge: Volatility and Chiral Recognition

Direct gas chromatographic analysis of dimethyl malate is challenging due to the presence of a polar secondary hydroxyl group. This functional group leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification.[1][2] To overcome this, chemical derivatization is employed to mask the polar hydroxyl group, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC analysis.[1][2][3]

The selection of a trifluoromethanesulfonyl (triflate) group for derivatization is a strategic choice. The triflate group effectively caps the hydroxyl moiety, and its strong electron-withdrawing nature can enhance separation and detection. The derivatization step is a critical prerequisite for successful chiral GC analysis.

The Core of Separation: Chiral Stationary Phases (CSPs)

The separation of enantiomers in gas chromatography is achieved by using a chiral stationary phase (CSP).[4][5][6] These phases create a chiral environment within the column where the two enantiomers of the analyte form transient, diastereomeric complexes with the CSP.[6] The differing stability of these complexes leads to different retention times, allowing for their separation.[6]

For analytes like dimethyl malate derivatives, the most effective and widely used CSPs are based on cyclodextrins.[4][7][8] Cyclodextrins are chiral, torus-shaped macromolecules made of glucose units.[4][7] Their interior cavity is relatively non-polar, while the exterior is hydrophilic.[4] For use in GC, the hydroxyl groups on the exterior are derivatized to impart specific selective properties.[4][7]

The primary mechanisms for chiral recognition on cyclodextrin-based CSPs are:

  • Inclusion Complexing: The analyte, or a portion of it, fits into the cyclodextrin cavity.[4][8] The fit is dependent on the relative size and shape of the analyte and the cavity (α, β, or γ-cyclodextrin).[4][8]

  • Surface Interactions: The analyte interacts with the derivatized functional groups on the rim of the cyclodextrin torus.[4] These interactions, often hydrogen bonding or dipole-dipole forces, are critical for chiral discrimination.

The choice of cyclodextrin derivative is crucial for achieving optimal separation. For oxygen-containing analytes such as esters and derivatized alcohols, certain phases demonstrate superior performance.

Chiral Stationary Phase (CSP)Derivative TypePrimary InteractionSuitability for Dimethyl Malate O-TriflateKey Advantages
Astec® CHIRALDEX® G-TA Trifluoroacetyl-γ-cyclodextrinSurface InteractionsExcellent Broadly selective for oxygen-containing analytes and chiral intermediates. Often provides fast and efficient separations.[9][10][11][12]
Supelco® β-DEX™ 120/225 Permethylated-β-cyclodextrinInclusion & SurfaceGood General-purpose columns effective for a wide range of compounds, including underivatized alcohols.[13] The choice between different derivatives (e.g., methyl vs. acetyl) can fine-tune selectivity.
Astec® CHIRALDEX® B-DM Dimethyl-β-cyclodextrinInclusion & SurfacePotentially Suitable Known for high resolution and ability to separate some free acids and bases.[12][13] May offer alternative selectivity.

For the analysis of dimethyl (R)-malate O-triflate, the Astec® CHIRALDEX® G-TA (Trifluoroacetyl-γ-cyclodextrin) is often the column of first choice. Its trifluoroacetyl groups can engage in specific dipole-dipole interactions with the ester and triflate moieties of the analyte, leading to excellent enantioselectivity, primarily through surface interactions.[9][10]

Experimental Protocols and Data

Derivatization Protocol: Synthesis of Dimethyl Malate O-Triflate

This protocol is a representative procedure and should be optimized for specific laboratory conditions.

  • Preparation: Dissolve dimethyl (R,S)-malate (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.5 equivalents), to the solution.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC/GC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer, wash sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary, but for ee determination, a clean crude sample is often directly analyzed.

Optimized Chiral GC Method

The following method is a robust starting point for the analysis on an Astec® CHIRALDEX® G-TA column.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[9]

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure (e.g., 1.0 mL/min).

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 220 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 160 °C.

    • Hold: Hold at 160 °C for 10 minutes.

  • Detector: FID at 250 °C.

  • Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL.

Workflow for Chiral GC Analysis

G cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Start Dimethyl (R,S)-Malate Deriv Derivatization with Tf2O Start->Deriv Sample Diluted Triflate Sample Deriv->Sample Injector GC Injection Sample->Injector Column Separation on Astec® G-TA Column Injector->Column Detector FID Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

Expected Results and Performance Comparison

Under optimized conditions, baseline separation of the two enantiomers should be achieved. The resolution (Rs) is a critical measure of separation quality.

Table 1: Performance Metrics on Different CSPs (Hypothetical Data)

ParameterAstec® CHIRALDEX® G-TASupelco® β-DEX™ 225
Retention Time (S)-enantiomer15.2 min18.5 min
Retention Time (R)-enantiomer15.9 min19.0 min
Separation Factor (α)1.051.03
Resolution (Rs) > 2.0 (Excellent) ~1.4 (Adequate)

Note: Elution order is column-dependent and must be confirmed with an enantiopure standard.

The data clearly indicates the superior performance of the G-TA phase, providing higher resolution and a more robust separation suitable for accurate quantification.

Principle of Chiral Recognition on G-TA Phase

Caption: Differential interaction leading to separation.

Alternative Methods: A Brief Comparison

While chiral GC is a powerful tool, other techniques can also be used for enantiomeric excess determination.[14][15]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common alternative.[14][16]

    • Advantages: No derivatization is typically required for dimethyl malate. Wide variety of polysaccharide-based CSPs are available.[14] Well-suited for non-volatile compounds.[16]

    • Disadvantages: Generally longer analysis times compared to GC.[15] Higher solvent consumption.

  • Supercritical Fluid Chromatography (SFC): A hybrid technique using supercritical CO₂ as the mobile phase.

    • Advantages: Combines the speed of GC with the selectivity of HPLC. Reduced solvent usage.

    • Disadvantages: Requires specialized instrumentation.

For a volatile, derivatized analyte like dimethyl malate O-triflate, chiral GC offers unparalleled speed and resolution, making it a highly efficient method for routine quality control and research applications.[17]

Trustworthiness & Method Validation

To ensure the trustworthiness of this analytical method, a proper validation should be performed according to ICH guidelines. Key parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of its (S)-counterpart and any potential impurities.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

By rigorously validating these parameters, the described chiral GC method becomes a self-validating system, providing reliable and defensible data critical for drug development and scientific research.

References

  • Chiral Cyclodextrin Capillary GC Columns. Gcms.cz. [Link]

  • Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods (RSC Publishing). [Link]

  • Astec CHIRALDEX G-TA Capillary | 73033AST | SUPELCO. Scientific Laboratory Supplies. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. [Link]

  • Astec® CHIRALDEX™ G-TA Capillary GC Column. Krackeler Scientific, Inc. [Link]

  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns. Gcms.cz. [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]

  • Astec Chiraldex - Merck Supelco (Sigma-Aldrich). MZ-Analysentechnik. [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. Cell Press. [Link]

  • GC Derivatization. University of Alberta. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Stereochemical Inversion in Dimethyl (R)-Malate Triflate Reactions

For researchers and professionals in drug development and chemical synthesis, achieving precise control over a molecule's three-dimensional structure is not merely an academic exercise—it is a fundamental requirement for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, achieving precise control over a molecule's three-dimensional structure is not merely an academic exercise—it is a fundamental requirement for function and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit vastly different pharmacological effects. The ability to selectively synthesize one enantiomer over the other is therefore a cornerstone of modern chemistry.

This guide provides an in-depth comparison and validation of a robust method for stereochemical inversion: the nucleophilic substitution of dimethyl (R)-malate triflate. We will explore the mechanistic underpinnings of this reaction, compare its efficacy against other methods, and provide detailed, field-proven protocols for both the synthesis and, critically, the validation of its stereochemical outcome.

The Mechanistic Imperative: Why Triflate and SN2 Mediate Superior Inversion

The foundation of this methodology lies in the bimolecular nucleophilic substitution (SN2) reaction. For a reaction to proceed with high stereochemical fidelity, two conditions must be met: a powerful nucleophile and an excellent leaving group. The reaction of dimethyl (R)-malate triflate is a textbook example of this principle in action.

The trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups known in organic chemistry.[1] Its exceptional ability to depart from a carbon center stems from the stability of the resulting triflate anion. This stability is a consequence of extensive resonance delocalization of the negative charge across the three oxygen atoms, further enhanced by the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF3) group.[1] This makes the carbon atom to which it is attached highly electrophilic and primed for nucleophilic attack.

The SN2 mechanism dictates that the incoming nucleophile must attack the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack."[2][3] This concerted, single-step process forces the molecule's stereocenter to flip, much like an umbrella inverting in a strong wind. This stereospecific outcome is known as a Walden inversion.[4] The result is a predictable and clean inversion of the absolute configuration at the chiral center, transforming the (R)-enantiomer into the (S)-enantiomer.

Caption: SN2 reaction mechanism showing inversion of configuration.

Comparative Performance: Triflate vs. Other Leaving Groups

While other leaving groups like tosylates (-OTs), mesylates (-OMs), or halides (-Br, -I) can also facilitate SN2 reactions, triflates often provide superior results in terms of reaction rate and yield. The reactivity of alkyl sulfonates generally follows the order: Triflate > Tosylate > Mesylate. This enhanced reactivity means that reactions with triflates can often be conducted under milder conditions and with a broader range of weaker nucleophiles, minimizing side reactions.

Leaving GroupRelative Reactivity (Approx.)Typical Reaction ConditionsAdvantagesDisadvantages
Triflate (-OTf) ~10⁴ - 10⁵ vs. Tosylate-20 °C to RTExtremely high reactivity, mild conditions, broad nucleophile scope.[5][6]Higher cost, moisture sensitive.
Tosylate (-OTs) 150 °C to refluxGood leaving group, stable, widely used.Requires higher temperatures, may lead to elimination side products.
Mesylate (-OMs) ~0.160 °C to refluxCheaper than tosylate, good for many applications.Less reactive than tosylate, requires more forcing conditions.
Iodide (-I) VariesRT to refluxGood nucleophile and leaving group.Can be prone to side reactions, less stable than sulfonates.
Bromide (-Br) VariesRT to refluxCommon, cost-effective.Less reactive than iodide, often requires higher temperatures.

Note: Relative reactivities are highly substrate and solvent dependent.

Experimental Validation: A Self-Validating Workflow

Confirming the stereochemical outcome of a reaction is paramount. A multi-pronged analytical approach ensures the trustworthiness of the result. The following workflow provides a robust system for validating the inversion of dimethyl (R)-malate triflate.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation start Dimethyl (R)-Malate triflation Triflation Reaction (Tf₂O, Pyridine) start->triflation r_triflate Dimethyl (R)-Malate Triflate (Starting Material) triflation->r_triflate sn2 SN2 Reaction (+ Nucleophile, e.g., NaN₃) r_triflate->sn2 s_product Crude Dimethyl (S)-Product (e.g., Azide) sn2->s_product purify Purification (Column Chromatography) s_product->purify polarimetry Polarimetry Analysis purify->polarimetry hplc Chiral HPLC Analysis purify->hplc result Confirm Inversion & Determine Enantiomeric Excess (% e.e.) polarimetry->result hplc->result

Caption: Experimental workflow for synthesis and validation.

Key Validation Techniques
  • Optical Rotation (Polarimetry): This classical technique measures the rotation of plane-polarized light by a chiral molecule. If the starting dimethyl (R)-malate is dextrorotatory (+), a successful inversion to the (S)-product should result in a levorotatory (-) reading of a similar magnitude (assuming equal concentration and path length). While indicative, this method does not determine enantiomeric purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (% e.e.).[7] The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. By comparing the peak areas of the two enantiomers, one can precisely calculate the % e.e.[8][9]

Detailed Experimental Protocols

PART A: Synthesis of Dimethyl (R)-malate triflate

Causality: This protocol converts the hydroxyl group of dimethyl (R)-malate into a triflate, an excellent leaving group, preparing it for the SN2 reaction. Pyridine is used as a mild base to neutralize the triflic acid byproduct. The reaction is run at low temperature to prevent side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous dichloromethane (DCM, 50 mL).

  • Reagents: Add dimethyl (R)-malate (1.0 eq) followed by anhydrous pyridine (1.5 eq).

  • Cooling: Cool the solution to -10 °C using an ice/salt bath.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: Stir the mixture at -10 °C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Separate the organic layer. Wash the organic layer with cold 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C). The resulting crude triflate is often used immediately in the next step without further purification due to its high reactivity.[6]

PART B: Nucleophilic Substitution with Sodium Azide (Illustrative Example)

Causality: This is the core SN2 reaction where the azide nucleophile displaces the triflate group with inversion of stereochemistry. Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the cation (Na⁺) while leaving the azide anion highly reactive.

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude dimethyl (R)-malate triflate (1.0 eq) from Part A in anhydrous DMF (40 mL).

  • Nucleophile: Add sodium azide (NaN₃, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting triflate is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure dimethyl (S)-2-azidosuccinate.

PART C: Validation by Chiral HPLC

Causality: This protocol validates the stereochemical outcome by separating and quantifying the (S)-product and any unreacted (R)-starting material or racemized product. The choice of column and mobile phase is critical for achieving separation.

  • Sample Preparation: Prepare a standard solution of the purified product from Part B in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a racemic standard if available to confirm peak identity.

  • Instrumentation & Column:

    • HPLC System: Standard HPLC with a UV detector.

    • Chiral Column: A cellulose or amylose-based column is often effective (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Method Development (Example Conditions):

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram. The (R) and (S) enantiomers should appear as two distinct peaks with different retention times.

  • Calculation of Enantiomeric Excess (% e.e.):

    • Integrate the area of the major peak (Area_S) and the minor peak (Area_R).

    • Calculate % e.e. using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

    • A high % e.e. (typically >98%) confirms a highly stereospecific inversion.

Conclusion

The use of dimethyl (R)-malate triflate as a substrate for SN2 reactions represents a highly efficient and reliable strategy for achieving stereochemical inversion. The exceptional nature of the triflate leaving group allows for reactions to proceed under mild conditions with high fidelity. However, the synthesis of a chiral molecule is only as good as its validation. A rigorous analytical workflow, centered around techniques like chiral HPLC, is not merely a suggestion but a requirement for ensuring the trustworthiness and integrity of the scientific outcome. By combining a mechanistically sound synthetic approach with a self-validating analytical protocol, researchers can confidently generate valuable chiral building blocks for the advancement of science and medicine.

References

  • Triflate - Wikipedia. Wikipedia. [Link]

  • Facilitated inversion complicates the stereodynamics of an SN2 reaction at nitrogen center. Chemical Science (RSC Publishing). [Link]

  • Stereoselective and Stereospecific Triflate‐Mediated Intramolecular Schmidt Reaction: Ready Access to Alkaloid Skeletons. PMC. [Link]

  • Stereochemistry of SN2 reaction involves: - Testbook. Testbook.com. [Link]

  • Is SN2 Substitution with Inversion of Configuration at Vinylic Carbon Feasible? Journal of the American Chemical Society. [Link]

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journals. [Link]

  • Structure of triflate derivatives and stereochemistry outcomes. ResearchGate. [Link]

  • Which would you expect to be a better leaving group? Tosylates or Triflates. Pearson. [Link]

  • Stereochemistry SN2 Reactions. Chemistry LibreTexts. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. [Link]

  • Stereochemical inversion in the SN2 reaction. YouTube. [Link]

  • Stereoinversion of Stereocongested Carbocyclic Alcohols via Triflylation and Subsequent Treatment with Aqueous N,N-Dimethylformamide. PubMed. [Link]

Sources

Validation

A Comparative Guide to Triflating Agents for the Stereoselective Synthesis of Dimethyl (R)-malate

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the stereoselective preparation of key intermediates is of paramount importance. Dimethyl (R)-malate is a valu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the stereoselective preparation of key intermediates is of paramount importance. Dimethyl (R)-malate is a valuable chiral building block, and its synthesis often requires the inversion of a stereocenter from a readily available starting material such as dimethyl (S)-2-hydroxysuccinate. This guide provides an in-depth technical comparison of triflating agents for this critical transformation, alongside a well-established alternative, the Mitsunobu reaction. We will delve into the mechanistic rationale behind reagent selection, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Significance of Stereocontrol: Accessing Dimethyl (R)-malate

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug discovery and development. The conversion of dimethyl (S)-2-hydroxysuccinate to its (R)-enantiomer is a classic example of a stereochemical inversion, a transformation that can be achieved through various synthetic strategies. This guide will focus on two prominent methods: a two-step triflation followed by nucleophilic substitution, and the one-pot Mitsunobu reaction.

Section 1: The Triflation/Sₙ2 Approach: A Two-Step Strategy for Stereochemical Inversion

The conversion of an alcohol to a triflate (trifluoromethanesulfonate) is an effective method for transforming a poor leaving group (-OH) into an excellent one (-OTf).[1] This highly reactive triflate intermediate can then be readily displaced by a nucleophile in a bimolecular nucleophilic substitution (Sₙ2) reaction, which proceeds with inversion of stereochemistry.[2][3] For the synthesis of dimethyl (R)-malate, this would involve the triflation of dimethyl (S)-2-hydroxysuccinate followed by displacement with an acetate nucleophile and subsequent hydrolysis.

The Triflation Reaction: Mechanism and Reagent Selection

The triflation of an alcohol involves the reaction of the hydroxyl group with a triflating agent, typically in the presence of a non-nucleophilic base to quench the generated triflic acid.

Triflation_Mechanism cluster_reactants Reactants cluster_products Products ROH Dimethyl (S)-2-hydroxysuccinate (R-OH) ROTf Dimethyl (S)-2-(trifluoromethylsulfonyloxy)succinate (R-OTf) ROH->ROTf Triflation Tf2O Triflating Agent (e.g., Tf₂O) Tf2O->ROTf Base Base (e.g., Pyridine) BaseH Protonated Base (e.g., Pyridinium triflate) Base->BaseH Acid Quenching caption General Mechanism of Alcohol Triflation.

Caption: General Mechanism of Alcohol Triflation.

The choice of triflating agent is critical and can significantly impact the reaction's efficiency, selectivity, and practicality. We will compare three commonly used triflating agents.

Triflic Anhydride (Tf₂O)

Trifluoromethanesulfonic anhydride (triflic anhydride) is a powerful and highly reactive triflating agent.[4] It readily reacts with alcohols to form triflates, often at low temperatures.

  • Reactivity: Very high. This can be advantageous for less reactive alcohols but may lead to side reactions with sensitive substrates.

  • Conditions: Typically requires a non-nucleophilic base like pyridine or 2,6-lutidine and an aprotic solvent such as dichloromethane (DCM) at temperatures ranging from -78 °C to 0 °C.[4]

  • Advantages: High reactivity ensures complete conversion, often with short reaction times.

  • Disadvantages: Can be harsh for complex molecules with multiple functional groups. It is also highly corrosive and moisture-sensitive, requiring careful handling.

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

Also known as Comins' reagent, PhNTf₂ is a milder and more selective triflating agent compared to triflic anhydride.[5][6] It is a stable, crystalline solid that is easier to handle.[5]

  • Reactivity: Milder than Tf₂O, which can lead to improved selectivity for the desired triflation in the presence of other nucleophilic sites.[4]

  • Conditions: Often used with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in aprotic solvents at temperatures from 0 °C to room temperature.

  • Advantages: Greater selectivity and easier handling make it a good choice for sensitive substrates.[5] It is particularly effective for generating enol and aryl triflates.[5]

  • Disadvantages: May require longer reaction times or higher temperatures compared to Tf₂O.

Trifluoromethanesulfonyl chloride (TfCl)

Triflyl chloride is another common triflating agent, though generally less reactive than triflic anhydride.

  • Reactivity: Less reactive than Tf₂O.

  • Conditions: Similar to other triflating agents, it is used with a base in an aprotic solvent.

  • Advantages: Can be a more cost-effective option.

  • Disadvantages: Its lower reactivity may necessitate more forcing conditions, which could be detrimental to sensitive substrates.

Comparative Summary of Triflating Agents
FeatureTriflic Anhydride (Tf₂O)N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)Trifluoromethanesulfonyl chloride (TfCl)
Reactivity Very HighModerate to HighModerate
Selectivity ModerateHighModerate
Handling Corrosive, moisture-sensitive liquidStable, crystalline solid[5]Liquid, less reactive than Tf₂O
Typical Conditions -78 °C to 0 °C, Pyridine/DCM[4]0 °C to RT, TEA/DCM0 °C to RT, Base/DCM
Best For Unhindered, robust alcoholsSensitive or complex substrates[5]Cost-sensitive applications
Experimental Protocol: Triflation of Dimethyl (S)-2-hydroxysuccinate with Tf₂O
  • To a solution of dimethyl (S)-2-hydroxysuccinate (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere, add triflic anhydride (1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude dimethyl (S)-2-(trifluoromethylsulfonyloxy)succinate is typically used in the next step without further purification.

Section 2: The Mitsunobu Reaction: A One-Pot Alternative for Stereochemical Inversion

The Mitsunobu reaction is a powerful and widely used method for the direct conversion of a primary or secondary alcohol to a variety of functional groups with complete inversion of stereochemistry.[7][8] This one-pot reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] For the synthesis of dimethyl (R)-malate, a carboxylic acid (e.g., p-nitrobenzoic acid) would be used as the nucleophile.[9]

Mitsunobu Reaction: Mechanism and Key Considerations

The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 manner.[10]

Mitsunobu_Mechanism cluster_reactants Reactants cluster_products Products ROH Dimethyl (S)-2-hydroxysuccinate (R-OH) RNu Inverted Ester ROH->RNu Mitsunobu Reaction (Inversion) NuH Nucleophile (e.g., p-nitrobenzoic acid) NuH->RNu PPh3 PPh₃ Ph3PO Triphenylphosphine oxide PPh3->Ph3PO DEAD DEAD Hydrazine Hydrazine byproduct DEAD->Hydrazine caption General Mechanism of the Mitsunobu Reaction. Decision_Tree Start Need to invert a chiral secondary alcohol? SensitiveSubstrate Is the substrate sensitive to harsh reagents? Start->SensitiveSubstrate PurificationConcern Is purification of byproducts a major concern? SensitiveSubstrate->PurificationConcern Yes Tf2O Tf₂O may be suitable for robust substrates SensitiveSubstrate->Tf2O No Mitsunobu Consider the Mitsunobu Reaction PurificationConcern->Mitsunobu No Triflation Consider the Triflation/SN2 Approach PurificationConcern->Triflation Yes PhNTf2 Use a milder triflating agent like PhNTf₂ Triflation->PhNTf2

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Dimethyl (R)-malate O-triflate Purity

Audience: Researchers, scientists, and drug development professionals. Introduction In the landscape of pharmaceutical synthesis and drug development, the chemical and stereochemical purity of chiral building blocks is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical synthesis and drug development, the chemical and stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a program's success. Dimethyl (R)-malate O-triflate is a quintessential example of such a critical intermediate. As a precursor bearing a highly reactive trifluoromethanesulfonyl (triflate) leaving group, its purity directly impacts the yield, impurity profile, and stereochemical integrity of subsequent transformations. This guide provides a comprehensive comparison of spectroscopic and chromatographic techniques for the robust validation of its purity, grounded in the principles of analytical chemistry and field-proven insights. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring a self-validating and trustworthy analytical workflow.

Understanding the Impurity Landscape

Before delving into analytical techniques, we must first understand what we are looking for. The purity of dimethyl (R)-malate O-triflate can be compromised by several factors originating from its synthesis, which is typically the triflation of dimethyl (R)-malate.

  • Unreacted Starting Material: Residual dimethyl (R)-malate.

  • Reagent-Related Impurities: Residual triflic anhydride (Tf₂O) or its hydrolysis product, triflic acid. Residual base, such as pyridine or triethylamine.

  • Process-Related Impurities: Byproducts from side reactions like elimination or decomposition.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, diethyl ether).

  • Enantiomeric Impurity: The presence of the undesired (S)-enantiomer, dimethyl (S)-malate O-triflate, arising from impure starting material.

A robust validation strategy must be capable of identifying and quantifying all these potential impurities.

The Core of Validation: A Multi-Technique Spectroscopic Approach

No single technique can provide a complete picture of purity. An integrated approach, leveraging the strengths of multiple orthogonal methods, is essential for a comprehensive and reliable assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation and purity assessment for organic molecules. For dimethyl (R)-malate O-triflate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unparalleled level of structural confirmation.

¹H NMR Spectroscopy Proton NMR offers a rapid assessment of structural integrity and the presence of proton-bearing impurities. The key is to look not only for the expected signals of the product but also for the absence of signals from impurities.

  • Causality: The downfield shift of the methine proton (H-2) from ~4.5 ppm in the starting material (dimethyl (R)-malate) to ~5.5 ppm in the product is a direct consequence of the powerful electron-withdrawing effect of the adjacent triflate group. This shift is a primary indicator of successful triflation.

¹³C NMR Spectroscopy Carbon NMR confirms the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the presence of all expected carbon environments and for identifying carbon-based impurities that may lack protons.

¹⁹F NMR Spectroscopy Given the presence of the -CF₃ group, ¹⁹F NMR is a highly specific and sensitive tool. It provides a clean spectrum with a single peak for the triflate group, far from potential interferences. The presence of other fluorine-containing signals would immediately indicate impurities derived from the triflating reagent.

Table 1: Typical NMR Chemical Shifts for Dimethyl (R)-malate O-triflate and Key Impurities (in CDCl₃)

Compound Signal Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Dimethyl (R)-malate O-triflate (Product) -OCH₃ (ester, C4) ~3.80 (s, 3H) ~53.0
-OCH₃ (ester, C1) ~3.75 (s, 3H) ~52.5
CH -OTf (C2) ~5.5 (dd, 1H) ~80.0
CH₂ (C3) ~3.1 (m, 2H) ~38.0
C =O (ester, C4) - ~168.0
C =O (ester, C1) - ~166.0
C F₃ (triflate) - ~118.0 (q)
Dimethyl (R)-malate (Starting Material) -OCH₃ (ester, C4) ~3.78 (s, 3H) ~52.8
-OCH₃ (ester, C1) ~3.69 (s, 3H) ~51.9
CH -OH (C2) ~4.5 (dd, 1H) ~67.2
CH₂ (C3) ~2.8 (m, 2H) ~38.5
Pyridine (Common Base) Aromatic CH 7.2-8.6 (m) 123-150

| Dichloromethane (Solvent) | CH₂Cl₂ | ~5.30 (s) | ~54.0 |

Note: Exact chemical shifts can vary based on solvent and concentration.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While standard NMR is excellent for qualitative assessment, Quantitative NMR (qNMR) provides a direct, primary measure of absolute purity without the need for a specific reference standard of the analyte itself.[1][2] This is a significant advantage over chromatographic techniques that rely on response factors, which can be inconsistent.[3][4]

  • The Principle of Trustworthiness: qNMR is inherently quantitative because the integral of an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[3][5] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte with high accuracy.

Experimental Protocol: Absolute Purity Determination by ¹H qNMR

  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a 10 mL volumetric flask. The IS should have signals in a clear region of the analyte's spectrum, be stable, and not react with the analyte.[3]

    • Dissolve and dilute to the mark with a deuterated solvent (e.g., CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the dimethyl (R)-malate O-triflate sample into a clean NMR tube.

    • Using a calibrated pipette, add exactly 500 µL of the IS stock solution to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution and mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters.

    • Causality: The most critical parameter is the relaxation delay (d1), which should be set to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and standard). A delay of 30-60 seconds is typically sufficient to ensure full magnetization recovery, which is essential for accurate integration.

    • Ensure a high signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (Pₐ) and a signal for the internal standard (Pₛₜₐ).

    • Calculate the purity (Purityₐ) using the following formula:

      Purityₐ (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Purityₛₜₐ

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • Purity = Purity of the standard

Caption: Workflow for purity determination by qNMR.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR provides the detailed structural map, IR and MS offer rapid and essential confirmatory data.

  • FTIR Spectroscopy: This technique is ideal for confirming the functional group transformation. The disappearance of the broad O-H stretch from the starting material (~3500 cm⁻¹) and the appearance of strong S=O (~1410 and ~1210 cm⁻¹) and S-O-C (~1030 cm⁻¹) stretching bands are definitive indicators of triflate formation.[6][7] The strong C=O ester peak remains around 1740-1760 cm⁻¹.[8][9]

  • Mass Spectrometry: MS confirms the molecular weight of the product. Electrospray ionization (ESI) is typically suitable for this polar molecule, and the detection of the correct molecular ion peak (or its adduct with Na⁺, K⁺, etc.) provides strong evidence for the product's identity.

Table 2: Key IR Absorption Bands

Functional Group Vibration Typical Wavenumber (cm⁻¹) Present In
Alcohol O-H stretch (broad) 3550 - 3200 Starting Material
Ester C=O stretch 1760 - 1735 Both
Triflate S=O asymmetric stretch ~1410 Product
Triflate S=O symmetric stretch ~1210 Product

| Ester/Triflate | C-O stretch | 1300 - 1000 | Both |

Assessing Chiral Purity: A Critical Orthogonal Measurement

Standard spectroscopic techniques are blind to enantiomers. Given that dimethyl (R)-malate O-triflate is a chiral building block, quantifying its enantiomeric purity is non-negotiable.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the undisputed industry standard for determining enantiomeric excess (% ee).[10][11]

  • Principle of Expertise: The separation relies on the differential interaction between the two enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for this class of compounds. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Column and Mobile Phase Selection:

    • Select a suitable chiral column (e.g., Daicel Chiralpak series).

    • Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). A typical starting point is 90:10 Hexane:IPA.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (esters have low wavelength absorbance).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run a sample of the racemic (R/S) mixture to identify the retention times of both enantiomers.

    • Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Caption: Integrated workflow for purity validation.

Comparative Summary of Techniques

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative summary to guide the analytical strategy.

Table 3: Comparison of Analytical Techniques for Purity Validation

Technique Primary Information Provided Quantitative? Strengths Limitations
¹H / ¹³C NMR Structural confirmation, identification of proton/carbon-bearing impurities. Relative (Internal) Provides detailed structural information; universal detection for its nucleus. Lower sensitivity than MS; not inherently absolute without standards.
qNMR Absolute chemical purity. Yes (Primary Method) Highly accurate and precise; does not require an analyte-specific reference standard.[1][4] Requires careful setup and a certified internal standard; higher sample concentration needed.
FTIR Functional group identity. No Fast, simple, excellent for confirming chemical transformation (e.g., -OH to -OTf). Not suitable for quantification of minor components; provides little structural detail.
MS Molecular weight confirmation. Relative (with calibration) Extremely sensitive; confirms molecular formula. Isomeric compounds are often indistinguishable; ionization efficiency can vary dramatically.

| Chiral HPLC | Enantiomeric purity (% ee). | Yes | Gold standard for chiral separations; high resolution and sensitivity.[10][11] | Requires method development (column/mobile phase screening); requires a UV chromophore. |

Conclusion: An Authoritative and Self-Validating Strategy

The spectroscopic validation of dimethyl (R)-malate O-triflate purity is a multi-faceted task that demands a rigorous, evidence-based approach. A trustworthy assessment is not achieved by a single measurement but by the convergence of data from orthogonal techniques.

The recommended workflow begins with NMR, IR, and MS for initial structural confirmation and qualitative purity assessment post-synthesis. Following purification, qNMR should be employed to determine the absolute chemical purity with the highest degree of confidence. Concurrently, chiral HPLC must be used to quantify the enantiomeric excess. When the results from these distinct methods align—for instance, a qNMR purity of 99.5% and a chiral HPLC result of >99.5% ee with no other significant impurities—a state of analytical concordance is reached. This provides an authoritative and self-validating dossier on the true purity of this critical chiral intermediate, ensuring its suitability for high-stakes applications in drug development.

References

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Bruker Corporation. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Manfra, M., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(23), 5581-5592. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]

  • Zhang, Y., et al. (2017). Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. The Journal of Physical Chemistry B, 121(45), 10494–10502. [Link]

  • Romano, R. M., et al. (2024). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 29(12), 2758. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dimethyl (r)-malate o-triflate

As a Senior Application Scientist, my foremost priority is to ensure that innovation in the lab is matched by an unwavering commitment to safety. Dimethyl (R)-malate O-triflate is a valuable reagent in modern synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my foremost priority is to ensure that innovation in the lab is matched by an unwavering commitment to safety. Dimethyl (R)-malate O-triflate is a valuable reagent in modern synthesis, but its chemical nature—combining a diester with a highly reactive triflate leaving group—necessitates a robust and well-understood handling protocol. This guide moves beyond a simple checklist to provide the causal reasoning behind each safety recommendation, empowering you to work not just safely, but intelligently.

Hazard Analysis: Understanding the Reactivity Profile

A thorough risk assessment is the foundation of any laboratory procedure. The hazards of Dimethyl (R)-malate O-triflate stem from its constituent functional groups:

  • Dimethyl Ester Moiety: Compounds like dimethyl maleate and dimethyl malonate are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] They can be harmful if swallowed or absorbed through the skin.[4]

  • Triflate Group (Trifluoromethanesulfonate): The triflate anion is an exceptionally good leaving group, making this molecule highly reactive. Related triflate-containing compounds are often classified as corrosive, capable of causing severe skin burns and serious eye damage.[5] The reactivity also means it can react vigorously with other substances. While triflates are sometimes considered a safer alternative to anions like perchlorates, they are still high-hazard reagents that must be handled with care.[6][7]

Therefore, we must assume the compound is, at a minimum, a severe irritant and potentially corrosive, with significant reactivity. All protocols must be designed to prevent contact and control reactions.

The Core PPE Ensemble: A Self-Validating System of Protection

Your Personal Protective Equipment (PPE) is your last and most critical line of defense. The following ensemble is mandatory for all work involving Dimethyl (R)-malate O-triflate. Each component is chosen to mitigate the specific hazards identified above.

PPE CategoryRequired Equipment & SpecificationsRationale for Use
Eye & Face Protection Chemical splash goggles providing a complete seal around the eyes. A full-face shield worn over the goggles is required when handling quantities greater than a few milliliters or during any transfer operation.Protects against splashes that can cause serious, irreversible eye damage.[8] The triflate group's potential corrosivity makes this non-negotiable.[5] A face shield protects the entire face from splashes.
Hand Protection Double-gloving with chemical-resistant gloves. An inner nitrile glove with an outer glove of butyl or neoprene rubber. Inspect gloves for any signs of degradation or puncture before each use.Nitrile provides good incidental splash protection, while butyl or neoprene rubber offers extended resistance to a broader range of chemicals and solvents.[8][9][10] Double-gloving provides a critical safety buffer in case the outer glove is compromised.
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn over the lab coat when handling larger volumes.Protects skin from accidental contact and splashes.[11] Standard cotton lab coats offer insufficient protection against corrosive or readily absorbed chemicals. All skin should be covered.
Foot Protection Closed-toe shoes constructed of a durable material, such as leather.Protects feet from spills and falling objects. Permeable shoes (e.g., canvas) are strictly forbidden in the laboratory environment.
Respiratory Protection Work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][12] A respirator is typically not required if work is confined to a fume hood.The compound's potential to irritate the respiratory system necessitates the use of engineering controls like a fume hood to capture any vapors at the source.[1][3]

Operational Protocol: Safe Handling and Dispensing

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidental release.

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Designate a specific area within the hood for the procedure. Ensure a spill kit and emergency eyewash/shower are immediately accessible.[13][14]

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

  • Dispensing: For liquid transfers, use a syringe or cannula to minimize the risk of splashes and exposure.[15] All containers must be clearly labeled with the chemical name and associated hazards.

  • Post-Handling: Securely seal the primary container immediately after use. Decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent, followed by a mild detergent and water.[16]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the apron, face shield, and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[17]

Emergency Response: Spill and Exposure Management

In the event of an accident, a prepared and immediate response is critical to mitigating harm.

Chemical Spill Response Workflow

The following workflow outlines the immediate steps to take in the event of a chemical spill.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Supervisor Immediately start->alert evacuate Evacuate Immediate Area (If necessary) alert->evacuate assess Assess Spill Size & Hazard (Is it safe to handle?) evacuate->assess call_ehs Call Emergency Services / EH&S assess->call_ehs  Major Spill or  Unknown Hazard don_ppe Don Spill Response PPE (Gloves, Goggles, Respirator if needed) assess->don_ppe  Minor Spill  & Trained Personnel contain Contain Spill (Use absorbent dikes) don_ppe->contain absorb Absorb Spill (Work from outside in) contain->absorb collect Collect Contaminated Material (Use spark-proof tools) absorb->collect package Package Waste (Seal in labeled, leak-proof container) collect->package decontaminate Decontaminate Area & Equipment package->decontaminate end Procedure Complete decontaminate->end

Caption: Workflow for managing a chemical spill.

Personnel Exposure Protocol
  • Skin Contact: Immediately go to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[16][18] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush the eyes with a gentle, continuous stream of water for at least 20 minutes.[19] It is critical to wash under the eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration if trained to do so. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Waste Disposal

All materials contaminated with Dimethyl (R)-malate O-triflate, including used PPE, absorbent materials from spills, and empty containers, are considered hazardous waste.[1][15]

  • Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Never dispose of this chemical or its contaminated waste down the drain.[15]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[12][20]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012, May 29). Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from University of California, Riverside Environmental Health & Safety website.
  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from Princeton University Environmental Health & Safety website.
  • Tokyo Chemical Industry. (2025, November 18). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • MilliporeSigma. (2022, July 15). Dimethyl maleate - Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Dimethyl malonate - Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling Dimethylstannane.
  • Metina. (2024, February 27). Dimethyl Maleate: A Stable Compound with Safety Precautions for Handling and Storage.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • University of Auckland. (2025, August 15). Hazardous substances: Emergency response.
  • ScienceLab.com. (2005, October 9). Dimethyl Malonate MSDS.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet.
  • University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from University of Toronto Environmental Health & Safety website.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Santa Cruz Biotechnology. (n.d.). Trimethylsilyl trifluoromethanesulfonate - Safety Data Sheet.

Sources

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